8-(Difluoromethoxy)quinoline
Description
Properties
IUPAC Name |
8-(difluoromethoxy)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)14-8-5-1-3-7-4-2-6-13-9(7)8/h1-6,10H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYHQYHDEGKCNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC(F)F)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
8-(Difluoromethoxy)quinoline chemical structure and properties
Topic: 8-(Difluoromethoxy)quinoline Chemical Structure and Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Bioisosterism and Synthetic Protocols in Medicinal Chemistry[1][2][3]
Executive Summary & Core Significance
The 8-(difluoromethoxy)quinoline scaffold represents a critical structural motif in modern medicinal chemistry, serving as a lipophilic, metabolically stable bioisostere of 8-hydroxyquinoline and 8-methoxyquinoline. Unlike its parent compound, 8-hydroxyquinoline (a potent metal chelator), the difluoromethoxy derivative caps the phenolic oxygen, abolishing non-specific metal binding while retaining a unique hydrogen-bond donor capability via the polarized
This guide details the physicochemical properties, synthesis protocols, and strategic applications of this scaffold, specifically targeting its utility in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
Chemical Structure & Physicochemical Properties[4][5][6][7]
Structural Identity
The compound consists of a quinoline bicyclic aromatic system substituted at the 8-position with a difluoromethoxy (
| Property | Data |
| IUPAC Name | 8-(Difluoromethoxy)quinoline |
| Molecular Formula | |
| Molecular Weight | 195.17 g/mol |
| SMILES | FC(F)Oc1cccc2ncccc12 |
| Key Derivative CAS | 629644-64-0 (4-Chloro derivative); 1082893-09-1 (5-Amine derivative) |
| LogP (Predicted) | ~2.5 (More lipophilic than 8-OH, less than 8-OCF |
| H-Bond Donor | Weak (via polarized C-H of |
| H-Bond Acceptor | Yes (Quinoline Nitrogen + Ether Oxygen) |
The "Lipophilic Hydrogen Bond Donor" Effect
The difluoromethoxy group is distinct from trifluoromethoxy (
-
Acidity: The two fluorine atoms exert a strong inductive electron-withdrawing effect, significantly increasing the acidity of the terminal proton on the methoxy carbon. This allows the
group to act as a weak hydrogen bond donor in a lipophilic context. -
Conformation: The group prefers an orthogonal conformation relative to the aromatic ring to minimize electronic repulsion, influencing receptor binding geometry.
Experimental Synthesis Protocol
Strategic Route: Difluorocarbene Insertion
The most robust and scalable method for synthesizing 8-(difluoromethoxy)quinoline involves the O-difluoromethylation of 8-hydroxyquinoline using sodium chlorodifluoroacetate as a difluorocarbene source. This method avoids the use of ozone-depleting chlorodifluoromethane gas (Freon-22).
Reagents & Materials:
-
Substrate: 8-Hydroxyquinoline (1.0 equiv)
-
Reagent: Sodium chlorodifluoroacetate (
) (2.0 - 3.0 equiv) -
Base: Potassium carbonate (
) (2.0 equiv) -
Solvent: DMF (Dimethylformamide) and Water (10:1 ratio)
-
Temperature: 95–100°C
Step-by-Step Protocol:
-
Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 8-hydroxyquinoline (10 mmol) in DMF (20 mL) and water (2 mL).
-
Base Addition: Add potassium carbonate (20 mmol) to the solution. Stir for 10 minutes at room temperature to ensure deprotonation of the phenol.
-
Reagent Addition: Add sodium chlorodifluoroacetate (25 mmol).
-
Reaction Initiation: Heat the reaction mixture to 100°C .
-
Mechanistic Note: At this temperature,
decarboxylates to generate the reactive difluorocarbene ( ) species in situ.
-
-
Monitoring: Maintain heating for 4–6 hours. Monitor reaction progress via TLC (eluent: Hexane/EtOAc) or LC-MS. The formation of the product is indicated by a lipophilic shift.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (100 mL) to quench.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organic layers with brine (
mL) to remove DMF. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield 8-(difluoromethoxy)quinoline as a pale yellow oil or low-melting solid.
Visualizing the Mechanism & SAR
Reaction Mechanism: Carbene Insertion
The following diagram illustrates the generation of difluorocarbene and its insertion into the phenoxide bond.
Figure 1: Mechanism of O-difluoromethylation via in situ difluorocarbene generation.
Structure-Activity Relationship (SAR) Logic
Comparing the 8-position substituents highlights the strategic value of the difluoromethoxy group.
Figure 2: Comparative analysis of 8-position substituents in drug design.
Medicinal Chemistry Applications
Metabolic Stability
The C-F bond is significantly stronger (~485 kJ/mol) than the C-H bond (~410 kJ/mol). Substitution of hydrogen with fluorine blocks oxidative metabolism (Phase I) at the 8-position. Furthermore, unlike the methoxy group, the difluoromethoxy group is resistant to O-dealkylation by cytochrome P450 enzymes, extending the half-life (
Bioisosterism for Phenols
Researchers often replace a phenolic hydroxyl group with
Case Study: 4-Chloro-8-(difluoromethoxy)quinoline
This derivative (CAS 629644-64-0) is a versatile intermediate.[1][2] The chlorine at the 4-position is highly reactive toward nucleophilic aromatic substitution (
Safety & Handling
-
Difluorocarbene Hazards: While sodium chlorodifluoroacetate is a solid and easier to handle than gas, the reaction generates
and potentially trace amounts of reactive fluorinated species. Reactions must be performed in a well-ventilated fume hood. -
Quinoline Toxicity: Quinoline derivatives can be genotoxic or mutagenic. Standard Personal Protective Equipment (PPE)—nitrile gloves, safety goggles, and lab coats—is mandatory.
-
Waste Disposal: Fluorinated organic waste must be segregated from non-halogenated solvents and disposed of according to specific environmental health and safety (EHS) regulations.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Ether: A Lipophilic Hydrogen Bond Donor."[3] Journal of Medicinal Chemistry. Link
-
Hu, J., et al. (2011). "Reagents for Difluoromethylation."[4][3] Chemical Reviews. Link
-
Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Quinolines." Science. Link
-
ChemScene. (2024). "Product Data: 4-Chloro-8-(difluoromethoxy)quinoline." Link
-
BenchChem. (2025). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Link
Sources
CAS number 385382-46-7 8-(Difluoromethoxy)quinoline supplier
Title: The Fluorinated Scaffold: Technical Monograph on 8-(Difluoromethoxy)quinoline (CAS 385382-46-7)
Part 1: Introduction & Strategic Value
8-(Difluoromethoxy)quinoline is a specialized heterocyclic building block that has gained prominence in modern medicinal chemistry. It represents a strategic fusion of the privileged quinoline scaffold—found in antimalarials and kinase inhibitors—with the difluoromethoxy group (
Unlike the trifluoromethoxy group (
Part 2: Chemical Identity & Physical Properties
Before integrating this compound into a synthesis workflow, its fundamental chemical identity must be verified.
| Property | Data Specification |
| CAS Number | 385382-46-7 |
| IUPAC Name | 8-(Difluoromethoxy)quinoline |
| Molecular Formula | |
| Molecular Weight | 195.17 g/mol |
| SMILES | C1=CC2=C(C(=C1)OC(F)F)N=CC=C2 |
| Appearance | Typically a colorless to pale yellow oil or low-melting solid (purity dependent). |
| Solubility | Soluble in DMSO, DCM, Methanol; Sparingly soluble in water. |
| Lipophilicity ( | ~2.3 (Estimated; higher than 8-methoxyquinoline). |
Part 3: Synthesis & Manufacturing Protocols
To ensure supply chain resilience, researchers must understand how this compound is synthesized. The quality of the final material is heavily dependent on the difluoromethylation method employed.
Primary Synthetic Route: The Difluorocarbene Insertion
The most robust and scalable method involves the reaction of 8-hydroxyquinoline with a solid difluorocarbene source, such as sodium chlorodifluoroacetate (
Mechanism:
-
Base Activation: Potassium carbonate deprotonates the 8-hydroxyquinoline to form the phenoxide anion.
-
Carbene Generation: Thermal decarboxylation of sodium chlorodifluoroacetate generates the reactive intermediate difluorocarbene (
). -
Insertion: The phenoxide attacks the carbene (or the carbene inserts into the O-H bond), followed by protonation to yield the ether.
Step-by-Step Protocol (Bench Scale)
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to an inert gas manifold (
or ). -
Reagents:
-
8-Hydroxyquinoline (1.0 eq, 10 mmol)
-
Sodium chlorodifluoroacetate (2.5 eq, 25 mmol)
-
Potassium carbonate (
, 3.0 eq, anhydrous) -
Solvent: DMF or NMP (Dimethylformamide/N-Methyl-2-pyrrolidone) – 10 volumes.
-
-
Reaction:
-
Dissolve starting material and base in solvent.
-
Heat the mixture to 95–100°C .
-
Add sodium chlorodifluoroacetate portion-wise over 1 hour to control
evolution. -
Stir at temperature for 4–6 hours. Monitor via TLC (Hexane/EtOAc) or LC-MS.
-
-
Workup:
-
Cool to room temperature.[2] Dilute with water (50 mL).
-
Extract with Ethyl Acetate (
). -
Wash combined organics with brine (
), dry over , and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, typically 0-20% EtOAc in Hexanes).
Visualizing the Synthesis Workflow
Figure 1: Reaction pathway for the synthesis of 8-(difluoromethoxy)quinoline via difluorocarbene generation.
Part 4: Medicinal Chemistry Applications
Why select CAS 385382-46-7 over the cheaper 8-methoxyquinoline? The decision lies in the "Fluorine Effect."
The Lipophilic Hydrogen Bond Donor
The
-
Acidity: The
bond in is polarized by the two fluorine atoms, making the proton acidic enough to act as a weak hydrogen bond donor (HBD). -
Binding: This allows the molecule to maintain H-bond interactions with receptor backbones (like hinge regions in kinases) while traversing lipid membranes more effectively than a hydroxylated analog.
Metabolic Shielding
Methoxy groups (
-
Mechanism: The
bond strength in (~96 kcal/mol) is weaker than the bond. -
Advantage: Replacing
with blocks this metabolic soft spot. The group is generally metabolically robust, extending the half-life ( ) of the drug candidate.[3][4]
Part 5: Supplier Qualification & Quality Control
Do not rely on a static list of vendors. Instead, use this Quality Assurance Protocol to validate any batch received from a CRO or chemical supplier.
Critical Impurities to Watch
-
8-Hydroxyquinoline (Starting Material): Indicates incomplete reaction. Will chelate metals and interfere with biological assays.
-
8-(Trifluoromethoxy)quinoline: Rare, but possible if reagents are contaminated. Drastically changes lipophilicity.
Analytical Validation Steps
-
NMR (Proton): Look for the characteristic triplet of the
proton. It typically appears between 6.50 – 7.60 ppm with a large geminal coupling constant ( ). -
NMR (Fluorine): This is the definitive test.
-
Signal: A doublet (due to coupling with the single proton).
-
Shift: Typically -80 to -85 ppm .
-
Note: If you see a singlet, you likely have the trifluoromethoxy (
) impurity.
-
QC Decision Logic
Figure 2: Quality Control decision tree for validating incoming batches of 8-(difluoromethoxy)quinoline.
Part 6: Handling & Safety
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. While chemically stable, quinolines can darken upon oxidation.
-
Reactivity: Avoid strong oxidizing agents. The difluoromethoxy group is stable to mild acids and bases but may hydrolyze under extreme basic conditions at high temperatures.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.
-
Fier, P. S., & Hartwig, J. F. (2013).[5] "Synthesis of difluoromethyl ethers with difluoromethyl triflate." Angewandte Chemie International Edition.
-
Hu, J., et al. (2011). "Reagents for Difluoromethylation."[2][3][4][5][6] Chemical Reviews.
-
PubChem Database. "Quinoline, 8-(difluoromethoxy)-." National Library of Medicine.
Sources
Metabolic Stability of 8-(Difluoromethoxy)quinoline vs. 8-Methoxyquinoline: A Technical Guide to Bioisosteric Optimization
Executive Summary
In medicinal chemistry, the optimization of lead compounds often hinges on modulating metabolic stability without compromising potency.[1] The substitution of a methoxy group (-OCH
Part 1: The Chemical Rationale
The Metabolic Liability of 8-Methoxyquinoline
The 8-methoxyquinoline scaffold is electronically predisposed to rapid metabolism. The methoxy group is an electron-donating group (EDG) by resonance, increasing electron density on the quinoline ring. However, its primary metabolic vulnerability lies in the C-H bonds of the methyl group.
-
Mechanism of Failure: Cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP3A4, target the
-carbon of the methoxy group. -
Reaction: Hydrogen Atom Transfer (HAT)
Carbon Radical formation Hydroxylation Hemiacetal collapse.[2] -
Consequence: This yields 8-hydroxyquinoline and formaldehyde. 8-hydroxyquinoline is a potent bidentate metal chelator, known to cause off-target toxicity and mutagenicity in certain contexts [1].
The Fluorine Effect: Why -OCHF Survives
Replacing hydrogens with fluorine atoms drastically alters the metabolic profile due to two key factors:
-
Bond Dissociation Energy (BDE): The C-F bond is significantly stronger (~116 kcal/mol) than the C-H bond (~99 kcal/mol). While the -OCHF
group still retains one hydrogen, the strong electron-withdrawing nature of the two fluorine atoms (inductive effect, ) pulls electron density away from the carbon. This increases the BDE of the remaining C-H bond, making it resistant to the initial radical abstraction step required for CYP oxidation [2]. -
Lipophilic Hydrogen Bond Donor: Unlike the methoxy group (H-bond acceptor only) or the trifluoromethoxy group (no H-bond capability), the difluoromethoxy group acts as a weak hydrogen bond donor.[3] The acidity of the CF
-H proton allows it to maintain binding interactions similar to a hydroxyl group but without the metabolic liability [3].
Physicochemical Comparison
The following table summarizes the shift in properties when moving from -OCH
| Parameter | 8-Methoxyquinoline (-OCH | 8-(Difluoromethoxy)quinoline (-OCHF | Impact on Drug Design |
| Electronic Effect | Electron Donating (+R) | Electron Withdrawing (-I) | Reduces ring electron density; lowers pKa of Quinoline N. |
| LogP (Lipophilicity) | Baseline | +0.3 to +0.6 increase | Improves membrane permeability; may increase non-specific binding. |
| Metabolic Route | O-Dealkylation (Rapid) | Oxidatively Stable | Extends |
| H-Bond Capacity | Acceptor only | Acceptor + Weak Donor | Unique binding mode; "Lipophilic Donor." |
Part 2: Metabolic Pathways & Mechanism
The following diagram illustrates the divergent metabolic fates of the two analogs. The stability of the difluoromethoxy analog prevents the cascade that leads to the toxic 8-hydroxy metabolite.
Figure 1: Divergent metabolic fates. The -OCHF
Part 3: Experimental Validation (Microsomal Stability Assay)
To empirically validate the stability enhancement, a comparative intrinsic clearance (
Experimental Workflow
This protocol is designed to measure the depletion of the parent compound over time.[3]
Figure 2: Step-by-step workflow for the comparative microsomal stability assay.[4]
Detailed Protocol
Objective: Determine
-
Reaction System:
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.
-
Substrate: 1 µM final concentration (low concentration ensures first-order kinetics).
-
Cofactor: NADPH regenerating system or 1 mM NADPH.
-
-
Procedure:
-
Step 1: Aliquot microsomes and buffer into a 96-well plate.
-
Step 2: Spike with test compounds (from DMSO stock, final DMSO <0.1%).
-
Step 3: Pre-incubate at 37°C for 5 minutes.
-
Step 4: Initiate reaction by adding pre-warmed NADPH.
-
Step 5: At defined time points (0, 5, 15, 30, 60 min), transfer aliquots into quench solution (Acetonitrile with Tolbutamide internal standard).
-
Step 6: Centrifuge (4000 rpm, 20 min, 4°C) to pellet proteins.
-
Step 7: Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Data Analysis:
-
Plot natural log (ln) of % Parent Remaining vs. Time.
-
The slope of the linear regression is
(elimination rate constant). -
Half-life (
): -
Intrinsic Clearance (
): [5]
-
Expected Results
-
8-Methoxyquinoline: Rapid depletion (High
). The formation of the +16 Da metabolite (hydroxylation) or -14 Da (demethylation) will be observable in MS traces. -
8-(Difluoromethoxy)quinoline: Slow depletion (Low
). The C-F bond stability prevents the formation of the O-dealkylated product.[3]
Part 4: Strategic Implications in Drug Design
The transition from methoxy to difluoromethoxy is not merely about extending half-life; it is a safety maneuver.
-
Prevention of Chelation Toxicity: 8-hydroxyquinolines are notorious for causing optic neuropathy (e.g., Clioquinol) due to zinc/copper chelation [4]. By using -OCHF
, the metabolic pathway to the 8-hydroxy species is blocked, maintaining the safety profile of the parent drug. -
Bioisosteric Success: This strategy parallels the optimization of Roflumilast and Pantoprazole, where difluoromethoxy groups provided the necessary metabolic hardiness that simple alkoxy groups lacked [5].
References
-
Metabolic Activation of 8-Methoxyquinolines
- Title: Deciphering the Molecular Mechanisms of Reactive Metabolite Formation in the Mechanism-Based Inactiv
- Source: NIH / PubMed Central
-
URL:[Link]
-
Fluorine in Medicinal Chemistry (Bond Strength & Stability)
- Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Source: ChemRxiv
-
URL:[Link]
-
Lipophilic Hydrogen Bond Donors
- Title: The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept.
- Source: Journal of Medicinal Chemistry (via ResearchG
-
URL:[Link]
-
Toxicity of 8-Hydroxyquinoline Derivatives
-
Difluoromethoxy Group Applications
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. courses.washington.edu [courses.washington.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lipophilicity and logP of 8-(difluoromethoxy)quinoline
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Foreword: The Central Role of Lipophilicity in Modern Drug Discovery
In the intricate ballet of drug discovery, where molecular structure dictates biological function, few parameters are as fundamentally influential as lipophilicity. This physicochemical property, which describes a compound's affinity for a lipid-rich environment over an aqueous one, is a critical determinant of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2] An optimal degree of lipophilicity is paramount for a molecule to effectively traverse cellular membranes, engage with its biological target, and ultimately elicit a therapeutic effect, all while minimizing off-target toxicities.[3] The partition coefficient (logP) is the most widely accepted metric for quantifying lipophilicity, representing the logarithmic ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous buffer.[4] This guide provides a comprehensive technical overview of the lipophilicity and logP value of 8-(difluoromethoxy)quinoline, a heterocyclic scaffold of increasing interest in medicinal chemistry.
The Quinoline Scaffold and the Impact of Fluorine Substitution
Quinoline and its derivatives are privileged heterocyclic structures in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anticancer and antibacterial agents.[5][6] The versatility of the quinoline ring system allows for extensive chemical modification to fine-tune its pharmacological properties.[5]
The introduction of fluorine-containing substituents has become a cornerstone of modern drug design. The unique properties of fluorine, such as its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, pKa, and, critically, its lipophilicity.[7] The difluoromethoxy group (-OCF₂H) is a particularly interesting moiety. While the inclusion of fluorine generally increases lipophilicity, the effect is highly context-dependent and can be modulated by factors such as the number and position of fluorine atoms.[8][9] Understanding the precise impact of the 8-(difluoromethoxy) substitution on the quinoline core is therefore essential for predicting its drug-like potential.
Assessing the Lipophilicity of 8-(difluoromethoxy)quinoline: A Multi-faceted Approach
Computational logP Prediction
A plethora of software tools are available for the in silico prediction of logP values. These programs employ various algorithms, primarily based on fragmental or atomic contributions derived from large experimental datasets.[4] While these tools are invaluable for rapid, high-throughput screening of virtual compounds, it is crucial to recognize that their accuracy can vary significantly depending on the chemical space being analyzed.[2] Different algorithms may yield disparate results for the same molecule, underscoring the necessity of experimental validation.
For context, a calculated logP value for a closely related analogue, 8-(difluoromethoxy)-5-nitroquinoline , is reported to be 2.74 .[10] The nitro group at the 5-position is strongly electron-withdrawing and will influence the overall electronic distribution and lipophilicity of the molecule. Another related compound, 8-(trifluoromethoxy)quinoline-5-carboxylic acid , has a predicted logP of 2.83 .[11] Based on these and other quinoline derivatives, it is reasonable to hypothesize that the logP of 8-(difluoromethoxy)quinoline falls within a moderately lipophilic range, likely between 2.5 and 3.5.
Table 1: Predicted logP Values of Related 8-Substituted Quinolines
| Compound | Predicted logP | Source |
| 8-(difluoromethoxy)-5-nitroquinoline | 2.74 | ChemScene[10] |
| 8-(trifluoromethoxy)quinoline-5-carboxylic acid | 2.83 | ChemScene[11] |
This predicted range places 8-(difluoromethoxy)quinoline in a favorable lipophilicity space for potential drug candidates, aligning with the principles of Lipinski's Rule of Five, which suggests a logP of less than 5 for orally bioavailable drugs.[12]
Experimental Determination of logP
To obtain a definitive logP value, experimental determination is the gold standard. The two most widely accepted methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
The shake-flask method is the traditional and most direct way to measure logP. It involves partitioning the compound between n-octanol and water (or a suitable buffer) and then measuring the concentration of the analyte in each phase.
Experimental Protocol: Shake-Flask Method
-
Preparation of Solutions:
-
Prepare a stock solution of 8-(difluoromethoxy)quinoline in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
-
Prepare a phosphate-buffered saline (PBS) solution at a physiological pH of 7.4.
-
Pre-saturate the n-octanol with the PBS buffer and vice-versa by vigorously mixing them and allowing the phases to separate.
-
-
Partitioning:
-
In a clean glass vial, combine a precise volume of the pre-saturated n-octanol and pre-saturated PBS (e.g., 2 mL of each).
-
Add a small aliquot of the 8-(difluoromethoxy)quinoline stock solution to the biphasic system. The final concentration should be low enough to avoid saturation in either phase.
-
Securely cap the vial and shake it vigorously for a predetermined period (e.g., 1 hour) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Centrifuge the vial at a moderate speed (e.g., 2000 rpm for 15 minutes) to ensure complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw a known volume from both the n-octanol (upper) and aqueous (lower) phases.
-
Determine the concentration of 8-(difluoromethoxy)quinoline in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.
-
-
Calculation:
-
Calculate the partition coefficient (P) using the formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
-
The logP is then calculated as the base-10 logarithm of P.
-
The RP-HPLC method offers a faster, more automated, and less material-intensive alternative to the shake-flask method.[10] It determines a capacity factor (k) which is then correlated with the known logP values of a set of reference standards.
Experimental Protocol: RP-HPLC Method
-
System Setup:
-
Utilize an HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
The mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
-
-
Calibration:
-
Select a set of 5-7 reference compounds with well-established logP values that bracket the expected logP of the test compound.
-
Inject each reference compound individually and record its retention time (t_R_).
-
Determine the column dead time (t_0_) by injecting a non-retained compound (e.g., uracil).
-
Calculate the capacity factor (k) for each standard using the formula: k = (t_R_ - t_0_) / t_0_.
-
Generate a calibration curve by plotting the log(k) of the standards against their known logP values. A linear regression of this plot yields a calibration equation.
-
-
Sample Analysis:
-
Inject the 8-(difluoromethoxy)quinoline sample under the identical chromatographic conditions used for the standards.
-
Record its retention time and calculate its capacity factor (k).
-
-
logP Determination:
-
Interpolate the logP of 8-(difluoromethoxy)quinoline by inputting its log(k) value into the calibration equation derived from the reference standards.
-
Interpretation and Implications for Drug Development
Assuming the logP of 8-(difluoromethoxy)quinoline is confirmed to be in the estimated range of 2.5 to 3.5, this would have several important implications for its potential as a drug candidate.
-
Oral Bioavailability: A logP in this range is often associated with good oral absorption, as it represents a balance between aqueous solubility in the gastrointestinal tract and lipid permeability across the intestinal epithelium.
-
Membrane Permeability: The compound would be expected to passively diffuse across biological membranes, a prerequisite for reaching intracellular targets.[3]
-
Blood-Brain Barrier (BBB) Penetration: While a logP of around 2 is often cited as optimal for CNS penetration, values up to 3.5 can still allow for significant brain exposure, depending on other factors like the number of hydrogen bond donors and polar surface area.
-
Metabolic Stability: The difluoromethoxy group can block potential sites of metabolism, particularly cytochrome P450-mediated oxidation, which can lead to improved metabolic stability and a longer in vivo half-life.[7]
-
Toxicity and Off-Target Effects: An excessively high logP (>5) is often linked to promiscuous binding to off-targets and increased potential for toxicity. A moderate logP, as predicted for 8-(difluoromethoxy)quinoline, mitigates this risk.
Conclusion
The lipophilicity of a drug candidate, quantified by its logP value, is a critical parameter that profoundly influences its pharmacokinetic and pharmacodynamic properties. While an experimentally determined logP for 8-(difluoromethoxy)quinoline is not yet publicly available, computational predictions and data from structurally related analogues suggest a value in the moderately lipophilic range of 2.5 to 3.5. This positions the compound in a favorable physicochemical space for drug development, with a high likelihood of good oral bioavailability and membrane permeability. This guide has outlined the standard, self-validating experimental protocols—the shake-flask and RP-HPLC methods—that are essential for the definitive determination of this key parameter. The rigorous assessment of lipophilicity, through a combination of predictive and experimental approaches, is a foundational step in the successful progression of novel quinoline-based scaffolds from discovery to clinical application.
References
-
Investigating the Activity Spectrum for Ring-Substituted 8-Hydroxyquinolines. (2010). MDPI. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. [Link]
-
Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. (2015). ACS Publications. [Link]
-
Calculated logP values for investigated compounds. ResearchGate. [Link]
-
The role of fluorine in medicinal chemistry: Review Article. Taylor & Francis Online. [Link]
-
Lipophilicity, Pharmacokinetic Properties, and Molecular Docking Study on SARS-CoV-2 Target for Betulin Triazole Derivatives with Attached 1,4-Quinone. (2021). PMC - NIH. [Link]
-
A physico-chemical investigation of fluorine-enriched quinolines. RSC Publishing. [Link]
-
8-(difluoromethoxy)-1-ethyl-6-fluoro-7-(3-methyl-4-pyrimidin-2-yl-piperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid. PubChemLite. [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). ScienceDirect. [Link]
-
The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. (2019). ScienceDirect. [Link]
-
8-(difluoromethoxy)quinolin-5-amine (C10H8F2N2O). PubChemLite. [Link]
-
Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. (2022). MDPI. [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
- US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds.
-
LogP / LogD shake-flask method v1. ResearchGate. [Link]
-
ADME Properties - Pharmacokinetics. Drug Design Org. [Link]
-
Investigating biological activity spectrum for novel quinoline analogues. (2007). PubMed. [Link]
-
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. (2020). PMC - NIH. [Link]
-
RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. [Link]
-
8-Hydroxyquinoline. PubChem. [Link]
-
8-Chloro-4-(2-chloro-4-fluorophenoxy)quinoline Properties. EPA. [Link]
-
Drug-like Properties and Fraction Lipophilicity Index as a combined metric. (2021). IAPC Journals. [Link]
-
Photo physical properties of 8-hydroxy quinoline. NISCAIR. [Link]
-
Computational analysis and experimental validation of a quinoline derivative for optoelectronic and pharmacological applications. AVESİS. [Link]
-
Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies. (2025). Micheal Scanlon. [Link]
-
Physicochemical Data for Quinoline Derivatives. ResearchGate. [Link]
-
The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. (2024). MDPI. [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Longdom Publishing. [Link]
-
Key Properties in Drug Design | Predicting Lipophilicity, pKa and Solubility. (2023). Chemaxon. [Link]
-
Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. ResearchGate. [Link]
-
Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023). PMC - NIH. [Link]
Sources
- 1. pub.iapchem.org [pub.iapchem.org]
- 2. US20020161528A1 - Tool for lipophilicity determination in drug discovery basic and neutral compounds - Google Patents [patents.google.com]
- 3. acdlabs.com [acdlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. chemscene.com [chemscene.com]
- 11. Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies – Charge Transfer Processes in Hydrodynamic Systems research group [charge-transfer.pl]
- 12. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Whitepaper: Safety Data Sheet (SDS) & Handling Protocols for 8-(Difluoromethoxy)quinoline Building Blocks
Executive Summary & Chemical Significance
In modern medicinal chemistry, 8-(difluoromethoxy)quinoline derivatives—such as 4-chloro-8-(difluoromethoxy)quinoline (CAS: 629644-64-0)[1] and 4-bromo-8-(difluoromethoxy)quinoline (CAS: 1432754-59-0)[2]—are highly valued building blocks. The difluoromethoxy (
However, the integration of a fluorinated substituent onto a planar, electron-deficient heterocycle creates a unique hazard profile. As a Senior Application Scientist, it is critical to understand that an SDS is not merely a list of warnings, but a mechanistic map of chemical reactivity. This guide decodes the physicochemical hazards, toxicological causality, and self-validating handling protocols required to safely deploy these building blocks in drug development workflows.
Physicochemical Profiling & Hazard Causality
The hazards associated with 8-(difluoromethoxy)quinolines are a direct consequence of their molecular architecture. The quinoline core is an established planar intercalator[3], while the lipophilic
Table 1: Quantitative Hazard Data & Mechanistic Causality
| GHS Hazard Code | Hazard Statement | Mechanistic Causality & Chemical Origin |
| H302 / H312 | Harmful if swallowed or in contact with skin | The |
| H315 / H319 | Causes skin and serious eye irritation | The basic quinoline nitrogen ( |
| H341 / H350 | Suspected of causing genetic defects / May cause cancer | The planar aromatic system allows for DNA intercalation. Hepatic oxidation of the quinoline core forms reactive epoxides that covalently bind to DNA (adduct formation)[5]. |
| H411 | Toxic to aquatic life with long-lasting effects | The high bond dissociation energy of the C-F bond (~450 kJ/mol) renders the molecule highly recalcitrant to environmental biodegradation[4]. |
| Thermal Risk | Hydrogen Fluoride (HF) release upon decomposition | At temperatures exceeding 250°C (e.g., fire conditions), the difluoromethoxy group undergoes thermal cracking, releasing highly corrosive HF gas[6]. |
Toxicological & Degradation Pathways
To safely handle these compounds, researchers must understand the biological and thermal pathways that activate their latent hazards. The diagram below illustrates the logical relationship between the parent compound, its metabolic activation in vivo, and its thermal degradation profile.
Logical relationship diagram of metabolic activation and thermal degradation hazard pathways.
Self-Validating Experimental Workflow: Safe Cross-Coupling Setup
Because 8-(difluoromethoxy)quinolines are typically utilized as electrophiles (e.g., 4-chloro or 4-bromo derivatives) in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), handling them requires strict exposure controls. The following protocol is designed as a self-validating system , ensuring that each step confirms the safety and integrity of the next.
Step 1: Controlled Dispensing & Respiratory Isolation
-
Action: Weigh the solid building block inside a certified Class II Type B2 biological safety cabinet or a dedicated powder-dispensing fume hood.
-
Causality: The compound is a crystalline powder. Micro-aerosolization during transfer poses a severe inhalation risk (H341/H350)[3].
-
Validation Check: Prior to opening the container, perform a tissue-paper airflow test at the sash opening. The paper must be pulled inward, validating negative pressure. If the paper drops, abort the procedure.
Step 2: Inert Atmosphere Preparation
-
Action: Transfer the reagent to a Schlenk flask equipped with a PTFE-lined septum. Purge with Argon (not Nitrogen) for 15 minutes.
-
Causality: Argon is denser than air and provides a superior blanket over the solid. PTFE is required because the difluoromethoxy group and basic quinoline core can degrade standard natural rubber septa over time, leading to oxygen ingress.
-
Validation Check: Observe the bubbler during the Argon purge. A consistent bubble rate without backflow validates the integrity of the sealed system.
Step 3: Thermal Regulation During Reaction Execution
-
Action: Dissolve the compound in anhydrous 1,4-dioxane. Add the organoboron reagent, palladium catalyst, and aqueous base. Heat to 90°C using an aluminum heating block with an internal thermocouple.
-
Causality: Precise thermal control is critical. Exceeding the boiling point of the solvent or creating localized hot spots can lead to pressure buildup and potential thermal degradation of the fluorinated moiety[6].
-
Validation Check: The internal temperature probe must read within ±2°C of the set point. A sudden, unprogrammed temperature spike validates an uncontrolled exothermic event, triggering immediate removal of the heat source.
Step 4: Quenching & Segregated Waste Management
-
Action: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (
). Segregate the aqueous and organic layers into dedicated "Fluorinated/Halogenated Waste" containers. -
Causality: The
safely neutralizes the basic quinoline nitrogen without generating extreme heat. Fluorinated organic waste must never be mixed with standard organic waste, as incineration requires specialized high-temperature scrubbers to capture HF gas[7]. -
Validation Check: Test the pH of the aqueous layer post-quench. A pH of 6-7 validates that the basic components have been successfully neutralized prior to disposal.
Emergency Response & Exposure Mitigation
Standard first aid must be augmented when handling fluorinated heterocycles:
-
Dermal Exposure: Wash immediately with copious amounts of soap and water. Causality: The lipophilicity of the
group means water alone is insufficient to remove the chemical from the lipid layers of the skin[4]. -
Thermal Emergencies: If the compound is involved in a laboratory fire, responders must wear self-contained breathing apparatus (SCBA). Causality: Combustion of 8-(difluoromethoxy)quinoline yields nitrogen oxides (
) and hydrogen fluoride (HF) gas[6]. Calcium gluconate gel (2.5%) must be stocked in the lab's first aid kit to neutralize systemic fluoride ion poisoning in the event of HF exposure.
References
-
Loba Chemie. "QUINOLINE FOR SYNTHESIS - Safety Data Sheet." Loba Chemie Pvt. Ltd. Available at: [Link]
Sources
Methodological & Application
Application Note & Protocol: High-Yield Synthesis of 8-(Difluoromethoxy)quinoline
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocol
Introduction & Strategic Rationale
The incorporation of the difluoromethoxy (–OCF₂H) group into heterocyclic scaffolds is a highly sought-after transformation in medicinal chemistry and agrochemical development. The –OCF₂H moiety acts as a lipophilic bioisostere for hydroxyl and methoxy groups, enhancing metabolic permeability and modulating the pKa of adjacent basic centers[1]. 8-(Difluoromethoxy)quinoline is a critical building block in drug design[2], yet its synthesis historically relied on ozone-depleting and highly toxic gaseous reagents like chlorodifluoromethane (Freon-22)[3][4].
This application note details a robust, scalable, and environmentally benign protocol for the difluoromethylation of 8-hydroxyquinoline using sodium chlorodifluoroacetate (ClCF₂COONa)[3][5]. This bench-stable solid reagent undergoes thermal decarboxylation to generate the requisite difluorocarbene (:CF₂) in situ, circumventing the need for specialized hazardous gas-handling equipment[6].
Mechanistic Insights & Experimental Causality
The synthesis operates via a base-mediated decarboxylative difluoromethylation pathway[3]. As a self-validating system, understanding the kinetics of each step is critical for maximizing yield and avoiding side reactions.
-
Deprotonation : 8-Hydroxyquinoline is deprotonated by a mild base (e.g., K₂CO₃) to form the highly nucleophilic 8-quinolinate anion[4].
-
Carbene Generation : ClCF₂COONa undergoes thermal decarboxylation at elevated temperatures (typically 95–100 °C). Causality Note: Temperature control is paramount. Below 90 °C, decarboxylation is sluggish, leading to unreacted starting material. Above 110 °C, the generated :CF₂ rapidly dimerizes to tetrafluoroethylene or hydrolyzes, drastically reducing the effective carbene concentration[4].
-
Nucleophilic Trapping & Protonation : The phenoxide attacks the electrophilic :CF₂ to form a difluoromethyl anion intermediate, which is rapidly protonated by trace moisture or solvent to yield the final product[3].
Figure 1: Mechanistic pathway of decarboxylative difluoromethylation of 8-hydroxyquinoline.
Reaction Optimization & Data Presentation
To establish the most efficient self-validating system, various conditions were evaluated. The use of N,N-Dimethylformamide (DMF) as a solvent is deliberate; it possesses a high boiling point and adequately solvates both the organic substrate and the inorganic salts, facilitating the heterogeneous reaction[4].
Table 1: Optimization of Reaction Conditions for 8-HQ Difluoromethylation
| Entry | Difluorocarbene Source | Base (Equiv) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Mechanistic Observation |
| 1 | ClCF₂COONa (2.5) | K₂CO₃ (2.0) | DMF | 95 | 4 | 88 | Optimal kinetics; steady CO₂ evolution. |
| 2 | ClCF₂COONa (2.5) | Cs₂CO₃ (2.0) | DMF | 95 | 4 | 85 | Comparable yield; higher reagent cost. |
| 3 | ClCF₂COONa (2.5) | K₂CO₃ (2.0) | MeCN | 80 | 12 | 32 | Incomplete decarboxylation due to low temp. |
| 4 | ClCF₂COONa (2.5) | NaOH (2.0) | H₂O/Dioxane | 80 | 6 | 45 | Competitive carbene hydrolysis by water. |
| 5 | BrCF₂PO(OEt)₂ (1.5) | KOH (2.0) | MeCN/H₂O | -78 to RT | 2 | 82 | High yield but requires cryogenic conditions. |
Data synthesized from established decarboxylative difluoromethylation benchmarks[3].
Experimental Protocol: Step-by-Step Methodology
Figure 2: Step-by-step experimental workflow for the synthesis and purification process.
Reagents & Equipment
-
8-Hydroxyquinoline : 1.0 equiv, 10.0 mmol, 1.45 g
-
Sodium chlorodifluoroacetate (ClCF₂COONa) : 2.5 equiv, 25.0 mmol, 3.81 g
-
Potassium carbonate (K₂CO₃) : Anhydrous, finely powdered, 2.0 equiv, 20.0 mmol, 2.76 g
-
N,N-Dimethylformamide (DMF) : Anhydrous, 30 mL
-
Equipment : 250 mL round-bottom flask equipped with a reflux condenser and a mineral oil bubbler (for CO₂ venting).
Procedure
-
System Preparation & Deprotonation : Add 8-hydroxyquinoline (1.45 g) and anhydrous K₂CO₃ (2.76 g) to the 250 mL flask. Add 30 mL of anhydrous DMF.
-
Self-Validation Check: The solution will transition from colorless/pale yellow to a vibrant yellow-orange, visually confirming the formation of the 8-quinolinate anion.
-
-
Degassing : Sparge the mixture with dry nitrogen for 15 minutes while stirring at 500 rpm. This minimizes oxidative side reactions and prevents excessive carbene hydrolysis[3].
-
Reagent Addition : Add ClCF₂COONa (3.81 g) in one portion under a positive stream of nitrogen.
-
Thermal Decarboxylation : Attach the reflux condenser (connected to the bubbler). Heat the reaction mixture to an internal temperature of 95 °C using an oil bath[4].
-
Self-Validation Check: Vigorous gas evolution (CO₂) will be observed in the bubbler starting around 85–90 °C. The reaction must be vented; never run this step in a sealed system.
-
-
Reaction Monitoring : Stir at 95 °C for 4 hours. Monitor via TLC (Hexanes:EtOAc 3:1).
-
Self-Validation Check: 8-HQ (Rf ~0.2, stains dark with FeCl₃) will disappear, replaced by a new, less polar spot (Rf ~0.6, UV active, non-staining with FeCl₃) corresponding to 8-(difluoromethoxy)quinoline.
-
-
Quenching & Extraction : Cool the mixture to room temperature. Carefully quench by adding 50 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 40 mL).
-
Washing : Wash the combined organic layers with 5% aqueous LiCl solution (3 x 30 mL) to remove residual DMF, followed by brine (30 mL). Dry over anhydrous Na₂SO₄.
-
Purification : Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 10% EtOAc in Hexanes).
-
Final QC : The product is isolated as a clear to pale-yellow oil. Validate via ¹⁹F NMR (expect a doublet around -82 ppm, J = 74 Hz) and ¹H NMR (characteristic triplet for the -OCF₂H proton around 6.5-7.0 ppm, J = 74 Hz).
Troubleshooting & Safety Directives
-
Safety : Decarboxylation generates 1 equivalent of CO₂ gas per equivalent of reagent. Ensure the apparatus is properly vented to prevent explosive pressure buildup.
-
Troubleshooting Low Yields : If conversion is low, ensure the internal temperature reached exactly 95 °C. If the temperature was correct but yield is low, the DMF may have been wet, leading to carbene hydrolysis. Always use anhydrous solvents and finely powdered, oven-dried K₂CO₃.
References
1.[3] Difluoromethylation of Phenols - Organic Syntheses Procedure. orgsyn.org. 3 2.[1] Difluoromethylation of Phenols - Organic Syntheses. orgsyn.org. 1 3.[5] Experimental protocol for difluoromethylation of phenols with... benchchem.com. 5 4. Recent Advances in the Synthetic Application of Difluorocarbene. cas.cn. 5.[6] Recent Advances in the Synthetic Application of Difluorocarbene. thieme-connect.com. 6 6.[4] A New Route to Roflumilast via Copper-Catalyzed Hydroxylation. thieme-connect.com.4 7.[2] 8-(Difluoromethoxy)quinoline-6-carboxylic acid | 2639206-38-3. chemicalbook.com.2
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. 8-(Difluoromethoxy)quinoline-6-carboxylic acid | 2639206-38-3 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note: Regioselective O-Difluoromethylation of Quinoline Derivatives via Difluorocarbene Insertion
Executive Summary
The difluoromethoxy group (
This Application Note details a robust, scalable protocol for the O-selective difluoromethylation of quinoline derivatives (specifically hydroxyquinolines) using sodium chlorodifluoroacetate (
Scientific Rationale & Mechanism
The "Lipophilic Hydrogen Bond Donor"
The unique value of the
Reaction Mechanism: Difluorocarbene Insertion
The reaction proceeds via the thermal generation of singlet difluorocarbene (
-
Generation: Base-mediated decarboxylation of the reagent releases difluorocarbene.[2]
-
Insertion: The quinolinolate anion attacks the electrophilic carbene.
-
Protonation: The resulting anion is protonated by a proton source (often trace water or solvent) to yield the final ether.
Key Challenge: The quinoline scaffold is an ambident nucleophile. The nitrogen atom (N1) competes with the oxygen atom (exocyclic OH), leading to mixtures of N-difluoromethyl and O-difluoromethyl products. This protocol utilizes specific solvent polarity and hard/soft acid-base principles to favor O-alkylation.
Figure 1: Mechanistic pathway for difluorocarbene generation and O-insertion.
Critical Parameter Assessment
To ensure reproducibility, the following parameters must be strictly controlled:
| Parameter | Recommendation | Scientific Justification |
| Reagent Stoichiometry | 2.5 – 3.0 equiv. | Difluorocarbene has a short half-life and can dimerize to tetrafluoroethylene ( |
| Temperature | 95°C – 100°C | Decarboxylation of |
| Solvent System | DMF : Water (10:1) | Crucial: DMF dissolves the organic substrate. A small amount of water is required as the proton source for the final step (see Fig 1). Anhydrous conditions will fail to yield the |
| Base | Carbonates buffer the system. | |
| Selectivity Control | Substrate Dependent | For 8-hydroxyquinoline, O-alkylation is dominant. For 4-hydroxyquinoline (4-quinolone), N-alkylation competes strongly. Using non-polar co-solvents can sometimes shift preference, but protecting groups are often required for 4-OH selectivity. |
Experimental Protocol
Protocol A: Standard O-Difluoromethylation of 8-Hydroxyquinoline
This protocol is optimized for 1.0 mmol scale and can be linearly scaled up to 50 mmol.
Materials
-
Substrate: 8-Hydroxyquinoline (145 mg, 1.0 mmol)
-
Reagent: Sodium chlorodifluoroacetate (
) (457 mg, 3.0 mmol) -
Base: Potassium carbonate (
), anhydrous (276 mg, 2.0 mmol) -
Solvent: N,N-Dimethylformamide (DMF) (5.0 mL) + Deionized Water (0.5 mL)
Workflow Diagram
Figure 2: Step-by-step experimental workflow for batch synthesis.
Step-by-Step Procedure
-
Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, combine 8-hydroxyquinoline (1.0 equiv) and
(2.0 equiv). -
Solvation: Add DMF (5 mL) and Water (0.5 mL). The presence of water is mandatory for the protonation of the difluoromethyl anion.
-
Pre-heating: Place the flask in an oil bath pre-heated to 100 °C . Allow the mixture to stir for 10 minutes to ensure deprotonation of the phenol.
-
Reagent Addition (Critical Step):
-
Add Sodium chlorodifluoroacetate (3.0 equiv) in 3-4 portions over 20 minutes.
-
Why? Adding all at once causes rapid
evolution (pressure risk) and high instantaneous concentration of carbene, leading to dimerization side-products.
-
-
Reaction: Stir at 100 °C for 2–4 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc) or LCMS. The product will be less polar than the starting phenol. Look for the characteristic mass shift of +50 Da (H to
, net +50).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Pour the mixture into 30 mL of water (brine may be used if emulsion forms).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with water (
mL) to remove residual DMF. -
Dry over
, filter, and concentrate in vacuo.
-
-
Purification: Purify via flash column chromatography on silica gel. (Typical eluent: 5-15% EtOAc in Hexanes).
Troubleshooting & Quality Control
Common Failure Modes
-
Low Yield / No Reaction: Often caused by anhydrous conditions. Ensure the specific water ratio (10:1 DMF:H2O) is maintained.
-
N-Alkylation (for 4-quinolones): If the substrate is a 4-hydroxyquinoline, the major product might be the N-difluoromethyl species.
-
Solution: Switch to a non-polar solvent (e.g., Toluene) with a phase transfer catalyst (TBAB), although this is difficult with solid reagents. Alternatively, use O-protecting groups (e.g., benzyl) that are removed later, though this does not install the
. -
Advanced Solution: Use
(TMS-difluorobromomethane) which has shown higher O-selectivity in some reports due to different mechanistic kinetics [4].
-
Analytical Validation (NMR Signatures)
The
-
NMR: A characteristic triplet (
) appearing between 6.5 – 7.6 ppm with a large geminal coupling constant ( ). -
NMR: A doublet (
) appearing around -80 to -85 ppm ( ).
Safety Considerations
-
Gas Evolution: The reaction generates
. Do not seal the vessel tightly; use a reflux condenser open to nitrogen/air. -
Thermal Hazards: Operating at 100°C with DMF requires a fume hood.
-
Chemical Toxicity: Sodium chlorodifluoroacetate is an irritant. Quinoline derivatives can be toxic.
References
-
Org. Synth. 2024, 101, 164-180. Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. [Link][3]
-
J. Org. Chem. 2006, 71, 3545–3550. A General and Efficient Method for the Synthesis of Aryl Difluoromethyl Ethers. (Classic Chen et al. paper establishing the base/DMF/water protocol). [Link]
-
Chem. Soc. Rev., 2021, 50, 8214-8247. Late-stage difluoromethylation: concepts, developments and perspective. (Review of bioisosteric properties). [Link]
-
Org. Lett. 2021, 23, 15, 6158–6163. Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. (Advanced protocol for selectivity challenges). [Link]
Sources
Application Note: Reagents and Protocols for the Difluoromethoxylation of Heteroaromatics
Executive Summary
The incorporation of the difluoromethoxy group (–OCF₂H) into heteroaromatic scaffolds is a highly sought-after transformation in medicinal chemistry and agrochemical development. Serving as a lipophilic hydrogen-bond donor and a robust bioisostere for hydroxyl, methoxy, and thiol groups, the –OCF₂H moiety significantly modulates pharmacokinetic properties, including metabolic stability and membrane permeability[1].
Historically, the introduction of the –OCF₂H group relied on ozone-depleting gases like chlorodifluoromethane (Freon-22) under harsh conditions. Modern synthetic methodologies have shifted toward bench-stable, easy-to-handle reagents that operate under mild conditions[1]. This application note details the mechanistic rationale, reagent selection, and validated experimental protocols for introducing the –OCF₂H group into heteroaromatics via two distinct pathways: direct C(sp²)–H radical difluoromethoxylation and O-difluoromethylation of hydroxyheteroarenes.
Mechanistic Rationale & Reagent Selection
The choice of reagent depends entirely on the innate functionalization of the target heteroaromatic ring:
Pathway A: Direct C(sp²)–H Difluoromethoxylation (Radical Pathway)
For unactivated heteroaromatics lacking a directing group, direct C–H functionalization is achieved via radical pathways[2]. Reagents such as Prakash's Reagent (4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate) or Ngai's Reagent (N-difluoromethoxybenzotriazole derivatives) generate the highly electrophilic •OCF₂H radical under visible-light photoredox catalysis[2],[1].
-
Causality of Choice: The use of a photoredox catalyst (e.g., Ru(bpy)₃²⁺) allows for Single Electron Transfer (SET) at room temperature. The generated •OCF₂H radical selectively adds to the most electron-rich position of the heteroarene, making this ideal for late-stage functionalization of complex APIs[2].
Pathway B: O-Difluoromethylation (Carbene Pathway)
For heteroaromatics bearing a pre-existing hydroxyl group (e.g., hydroxy-pyridines, quinolinols), O-difluoromethylation is the preferred route[3]. Reagents like Difluoromethyl Triflate (TFMD) act as precursors to difluorocarbene (:CF₂)[3].
-
Causality of Choice: Under mild basic conditions, the heteroaromatic alcohol is deprotonated. The resulting alkoxide rapidly traps the transient :CF₂ species, followed by protonation to yield the –OCF₂H ether[4]. TFMD is preferred over traditional reagents because it is a non-ozone-depleting liquid that reacts rapidly at ambient temperatures without requiring strong heating[3],.
Reagent Profiles
The following table summarizes the quantitative and qualitative data for the premier difluoromethoxylation reagents used in modern synthesis.
| Reagent Name | Chemical Structure / Formula | Primary Application | Activation Mode | Key Advantage |
| Prakash's Reagent | 4-Cyano-1-(difluoromethoxy)pyridin-1-ium triflate | Direct C(sp²)–H Difluoromethoxylation | Photoredox (Visible Light) | Bench-stable solid; enables late-stage functionalization[2] |
| Ngai's Reagent | N-(difluoromethoxy)benzotriazole derivatives | Direct C(sp²)–H Difluoromethoxylation | Photoredox (Visible Light) | High reactivity for unactivated arenes and heteroarenes[1] |
| Difluoromethyl Triflate (TFMD) | CF₃SO₃CF₂H | O-Difluoromethylation of Hydroxyheteroarenes | Base-mediated (:CF₂ generation) | Non-ozone depleting liquid; ultra-fast reaction times[3] |
| Sodium Chlorodifluoroacetate | ClCF₂COONa | O-Difluoromethylation of Hydroxyheteroarenes | Thermal Decarboxylation | Inexpensive; commercially available in bulk |
Experimental Protocols
Protocol A: Direct C(sp²)–H Radical Difluoromethoxylation (Prakash's Reagent)
This protocol utilizes visible-light photoredox catalysis to directly append the –OCF₂H group onto an unactivated heteroarene[2].
Materials:
-
Heteroarene substrate (0.2 mmol)
-
Prakash's Reagent (0.3 mmol, 1.5 equiv)
-
Ru(bpy)₃(PF₆)₂ photocatalyst (0.004 mmol, 2 mol%)
-
K₂HPO₄ (0.4 mmol, 2.0 equiv)
-
Degassed Acetonitrile (MeCN, 2.0 mL)
-
Blue LED irradiation source (450 nm)
Step-by-Step Methodology:
-
Reaction Assembly: In an oven-dried 10 mL vial equipped with a magnetic stir bar, add the heteroarene substrate, Prakash's Reagent, Ru(bpy)₃(PF₆)₂, and K₂HPO₄.
-
Atmosphere Exchange: Seal the vial with a PTFE septum cap. Evacuate and backfill the vial with Argon (repeat 3 times). Causality: Oxygen is a potent triplet quencher and will deactivate the excited Ru(II) photocatalyst, halting the SET process.
-
Solvent Addition: Inject 2.0 mL of rigorously degassed MeCN via syringe.
-
Photochemical Activation: Place the vial approximately 2-3 cm away from a 450 nm Blue LED light source. Stir vigorously at room temperature for 12–24 hours.
-
Self-Validation Check: The reaction mixture should exhibit a vibrant, luminescent orange/red hue under irradiation. A shift to a muddy brown color indicates catalyst degradation.
-
Workup & Analysis: Quench the reaction with water and extract with EtOAc (3 x 5 mL). Concentrate the organic layer under reduced pressure.
-
Analytical Confirmation: Analyze the crude mixture via ¹⁹F NMR. Validation: The successful installation of the –OCF₂H group is confirmed by a characteristic doublet resonance between -80 to -85 ppm, exhibiting a large geminal coupling constant (²J_{H-F} ≈ 70–75 Hz)[2].
Protocol B: O-Difluoromethylation of Hydroxyheteroarenes (TFMD Reagent)
This protocol utilizes TFMD to generate difluorocarbene for the nucleophilic O-difluoromethylation of heteroaromatic alcohols[3].
Materials:
-
Hydroxyheteroarene substrate (0.5 mmol)
-
Difluoromethyl triflate (TFMD) (0.75 mmol, 1.5 equiv)
-
KOH (1.5 mmol, 3.0 equiv)
-
Water/Acetonitrile (1:1 v/v, 4.0 mL)
Step-by-Step Methodology:
-
Deprotonation: In a round-bottom flask, dissolve the hydroxyheteroarene and KOH in the Water/MeCN mixture. Stir for 5 minutes at 0 °C. Causality: KOH completely deprotonates the heteroaromatic alcohol, increasing its nucleophilicity to effectively trap the transient difluorocarbene[4].
-
Reagent Addition: Dropwise, add TFMD to the vigorously stirring solution at 0 °C.
-
Carbene Generation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30 minutes. Causality: TFMD decomposes under mild basic conditions to release :CF₂ and triflate. The reaction is extremely fast compared to traditional reagents[3].
-
Self-Validation Check: The reaction is slightly exothermic upon the addition of TFMD. A mild temperature bump and rapid consumption of the starting material (observable via TLC within 15 minutes) validate successful carbene generation.
-
Workup: Dilute the mixture with brine (10 mL) and extract with Dichloromethane (3 x 10 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.
Mechanistic Visualization
The following diagram illustrates the photoredox cycle for the direct C(sp²)–H difluoromethoxylation using Prakash's Reagent (Protocol A).
Caption: Photoredox catalytic cycle for the generation of •OCF₂H from Prakash's Reagent and subsequent heteroarene addition.
References
-
Visible-Light Photoredox-Catalyzed C(sp²)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent. Organic Letters (ACS Publications).[Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).[Link]
-
Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. PMC (NIH).[Link]
-
Recent Advances in the Synthetic Application of Difluorocarbene. Chinese Academy of Sciences.[Link]
-
Stereocontrolled Synthesis of Kalihinol C. PMC (NIH).[Link]
Sources
- 1. Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Stereocontrolled Synthesis of Kalihinol C - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Fluoroalkylation of Quinoline Scaffolds Using Sodium Chlorodifluoroacetate (SCDA)
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application: Introduction of difluoromethyl (–CF₂H) groups into quinoline and quinolinone derivatives.
Introduction & Scope
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone strategy in medicinal chemistry to modulate lipophilicity, metabolic stability, and binding affinity. The difluoromethyl group (–CF₂H), in particular, acts as a bioisostere for alcohols and thiols due to its unique hydrogen-bond donating capabilities[1].
Historically, the difluoromethylation of quinolines and related heterocycles relied on chlorodifluoromethane (Freon-22), an ozone-depleting gas that requires specialized pressurized equipment. To circumvent these environmental and operational hazards, Sodium Chlorodifluoroacetate (SCDA, ClCF₂CO₂Na) has emerged as a bench-stable, cost-effective, and solid alternative[2]. First reported by Haszeldine in 1960, SCDA undergoes thermal decarboxylation to generate difluorocarbene (:CF₂), enabling the efficient N- and O-difluoromethylation of quinolinones and hydroxyquinolines, as well as radical-mediated C–H functionalization[1].
This application note provides a comprehensive, self-validating protocol for the fluoroalkylation of quinoline derivatives using SCDA, detailing the mechanistic rationale and step-by-step experimental workflows.
Mechanistic Rationale & Causality
Understanding the kinetic and thermodynamic requirements of SCDA is critical for reaction optimization.
-
Thermal Activation: SCDA is completely stable at room temperature. It requires heating to at least 95 °C in a polar aprotic solvent (typically DMF or 1,4-dioxane) to undergo decarboxylation and dehalogenation, releasing CO₂, NaCl, and the highly reactive singlet difluorocarbene (:CF₂)[2][3].
-
Nucleophile Activation: Because :CF₂ is electrophilic, the quinoline substrate must be sufficiently nucleophilic. For quinolinones or hydroxyquinolines, a mild base like K₂CO₃ is employed to deprotonate the N–H or O–H bond.
-
Carbene Capture & Protonation: The resulting quinolinate anion rapidly attacks the difluorocarbene, forming an unstable –CF₂⁻ intermediate. This intermediate abstracts a proton from the reaction medium (often from trace water, the conjugate acid of the base, or during the aqueous workup) to afford the final –CF₂H functionalized product.
Mechanistic pathway of SCDA-mediated difluoromethylation of quinolines.
Comparative Reagent Analysis
To justify the selection of SCDA, the following table summarizes the operational parameters of common difluoromethylating reagents used in drug development. SCDA provides the optimal balance of safety, cost, and atom economy.
| Reagent | Physical State | Ozone Depleting? | Activation Trigger | Cost / Scalability |
| SCDA (ClCF₂CO₂Na) | Solid | No | Thermal (>95 °C) | Low / Excellent |
| Chlorodifluoromethane | Gas | Yes | Base (Deprotonation) | Low / Poor (Requires pressure) |
| TMSCF₂Br / TMSCF₃ | Liquid | No | Chemical (F⁻ or Base) | High / Moderate |
| Diethyl bromodifluoromethylphosphonate | Liquid | No | Strong Base (Hydrolysis) | High / Low |
Standardized Experimental Protocols
The following protocols are designed to be self-validating. Visual cues (such as gas evolution) are embedded within the steps to ensure the operator can verify the reaction's progress in real-time.
Protocol A: N-Difluoromethylation of Quinolin-2-ones
This method is highly selective for the nitrogen atom of quinolinones over aromatic C–H bonds.
Reagents & Materials:
-
Quinolin-2-one derivative (1.0 mmol)
-
Sodium chlorodifluoroacetate (SCDA) (2.5 mmol, 2.5 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)
Step-by-Step Methodology:
-
Reaction Assembly: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the quinolin-2-one derivative (1.0 mmol) and K₂CO₃ (2.0 mmol).
-
Solvent Addition: Add 5.0 mL of anhydrous DMF. Stir the suspension at room temperature for 10 minutes to facilitate initial deprotonation.
-
Reagent Introduction: Add SCDA (2.5 mmol) to the mixture in a single portion. Attach a reflux condenser.
-
Thermal Activation (Self-Validation Step): Lower the flask into a pre-heated oil bath at 100 °C. Validation Check: Within 5–10 minutes, vigorous effervescence will be observed. This is the evolution of CO₂ gas, confirming the active decomposition of SCDA into difluorocarbene[2][3].
-
Reaction Monitoring: Stir the reaction at 100 °C for 4–6 hours. The cessation of gas evolution indicates the complete consumption of SCDA. Verify the consumption of the starting material via TLC (Hexanes/EtOAc, 7:3).
-
Quenching & Extraction: Cool the reaction to room temperature. Quench by slowly adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).
-
Washing: Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure N-difluoromethyl quinolin-2-one.
Protocol B: O-Difluoromethylation of Hydroxyquinolines
For substrates like 8-hydroxyquinoline, O-alkylation is preferred. The protocol mirrors Protocol A, but utilizes 1,4-dioxane/water mixtures if substrate solubility in DMF is problematic.
Modifications for Protocol B:
-
Base: Use Cs₂CO₃ (1.5 equiv.) instead of K₂CO₃ to enhance the nucleophilicity of the oxygen atom via the cesium effect.
-
Temperature: Maintain at 105 °C to ensure rapid carbene generation, preventing competitive hydrolysis of the carbene by ambient moisture.
Standardized experimental workflow for SCDA-mediated fluoroalkylation.
Troubleshooting & Optimization Insights
-
Low Yields / Incomplete Conversion: If the starting material remains unconsumed but gas evolution has stopped, the :CF₂ may be reacting with trace water in the solvent. Ensure DMF is strictly anhydrous. Alternatively, add SCDA in two separate portions (1.5 equiv. initially, followed by 1.0 equiv. after 2 hours).
-
Formation of Tetrafluoroethyl Byproducts: In rare cases, excess difluorocarbene can insert into the newly formed –CF₂H bond. To mitigate this, strictly control the equivalents of SCDA (do not exceed 3.0 equiv.) and lower the reaction temperature to 95 °C to slow the rate of carbene generation.
-
Poor Solubility: If the quinoline derivative is insoluble in DMF, a solvent switch to NMP (N-Methyl-2-pyrrolidone) or a biphasic system (1,4-Dioxane/Water with a phase transfer catalyst like 18-crown-6) can be highly effective[1].
References
1.[1] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at:[Link] 2. Recent Advances in the Synthetic Application of Difluorocarbene. Chinese Journal of Chemistry. Available at:[Link] 3.[2] S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters (ACS Publications). Available at:[Link] 4.[3] Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis. Molecules (MDPI). Available at:[Link]
Sources
Reaction conditions for difluoromethylation using difluorocarbene precursors
Application Note: Advanced Reaction Conditions for Difluoromethylation Using Difluorocarbene Precursors
Introduction & Strategic Context
The incorporation of the difluoromethyl (-CF2H) group is a critical strategy in modern drug discovery, agrochemical development, and materials science. Functioning as a lipophilic bioisostere for hydroxyl (-OH) and thiol (-SH) groups, the -CF2H moiety acts as a robust hydrogen-bond donor while significantly enhancing metabolic stability and membrane permeability[1][2]. Historically, the installation of this group relied on ozone-depleting and highly toxic chlorodifluoromethane (Freon-22) gas, which presented severe scalability, safety, and environmental challenges[3][4].
Today, the paradigm has shifted toward bench-stable, solid, or liquid difluorocarbene (:CF2) precursors. As a Senior Application Scientist, I have structured this guide to provide actionable, self-validating protocols for utilizing these modern precursors, focusing on chemoselectivity, mechanistic causality, and operational safety.
Mechanistic Principles of Difluorocarbene Transfer
Difluorocarbene is a moderately electrophilic, highly reactive intermediate. Successful difluoromethylation requires a precise kinetic balance: the rate of :CF2 generation must match the rate of nucleophilic trapping to prevent carbene dimerization or rapid hydrolysis[3][5].
Fig 1. General mechanism of difluorocarbene generation and nucleophilic trapping.
Reagent Selection Guide
Selecting the correct precursor dictates the success of the functionalization. The table below summarizes the quantitative and qualitative parameters for the most widely adopted reagents[1][3][6][7].
| Precursor | Activation Method | Typical Base/Additive | Optimal Solvents | Target Nucleophiles | Key Advantages & Operational Notes |
| TMSCF2Br | Fluoride or Strong Base | KHF2, KOtBu, KOH | Water, Toluene, Dioxane | O, N, C, S | Broad scope, mild RT conditions. Forms a productive biphasic system in water. |
| ClCF2CO2Na (SCDA) | Thermal Decarboxylation | K2CO3, NaOH | DMF, Acetonitrile | O, N, S, Se | Cost-effective, bench-stable, scalable. Requires strict heating at 95 °C. |
| Ph3P⁺CF2CO2⁻ (PDFA) | Thermal Decarboxylation | None (Neutral) | p-Xylene, Toluene | O, N, S | Operates under neutral conditions; ideal for base-sensitive substrates. |
| BrCF2PO(OEt)2 | Base-mediated | KOH, Cs2CO3 | THF, DMF | O, N | Non-ozone-depleting, mild base requirement, high selectivity. |
Validated Experimental Protocols
Fig 2. Standardized experimental workflow for difluoromethylation protocols.
Protocol A: O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate (SCDA)
Causality Note: SCDA undergoes thermal decarboxylation to generate :CF2. The reaction must be maintained precisely at 95 °C; lower temperatures fail to initiate decarboxylation, while excessive heat causes rapid CO2 evolution and reagent depletion before nucleophilic trapping can occur[3][6].
-
Preparation: To an oven-dried, single-neck round-bottom flask equipped with a magnetic stir bar, add the phenol substrate (3.0 mmol, 1.0 equiv), Sodium chlorodifluoroacetate (SCDA) (915 mg, 6.0 mmol, 2.0 equiv), and K2CO3 (622 mg, 4.5 mmol, 1.5 equiv)[8].
-
Solvation: Suspend the mixture in anhydrous DMF (10 mL). Stir at room temperature for 5 minutes to ensure uniform mixing[8].
-
Activation: Submerge the flask in a pre-heated oil bath at 95 °C. Self-Validation Check: You should observe mild effervescence (CO2 gas evolution), indicating active carbene generation[3][6].
-
Reaction: Stir vigorously for 15 to 120 minutes, monitoring the consumption of the starting material via TLC or LC-MS[3][8].
-
Workup: Cool the reaction to room temperature. Quench by adding water (20 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to remove residual DMF, dry over anhydrous Na2SO4, and concentrate under reduced pressure[3].
Protocol B: Aqueous O-Difluoromethylation of Alcohols using TMSCF2Br
Causality Note: Conducting this reaction in water seems counterintuitive for a moisture-sensitive carbene. However, TMSCF2Br and the liquid alcohol form a distinct organic phase. This biphasic system restricts water access, preventing :CF2 hydrolysis while KHF2 gently activates the silane at the phase boundary[5].
-
Preparation: In a 10-mL plastic centrifuge tube (avoid glass due to fluoride etching), add the primary or secondary alcohol (0.5 mmol, 1.0 equiv) and KHF2 (156 mg, 2.0 mmol, 4.0 equiv)[5].
-
Aqueous Phase Addition: Add deionized water (0.3 mL) and stir briefly to dissolve the KHF2[5].
-
Precursor Addition: Add TMSCF2Br (156 μL, 1.0 mmol, 2.0 equiv) in one portion. The mixture will immediately form a biphasic system[5].
-
Reaction: Stir vigorously at room temperature for 2 hours. Self-Validation Check: High-speed stirring is critical here to maximize the interfacial surface area between the aqueous fluoride and the organic silane/alcohol phase[5].
-
Workup: Dilute the reaction mixture with CH2Cl2 (2.0 mL) and water (2.0 mL). Extract the aqueous layer with CH2Cl2 (3 × 2.0 mL). Dry the combined organics and evaporate the solvent to yield the difluoromethyl ether[5].
Protocol C: Mechanochemical (Solvent-Free) Difluoromethylation
Causality Note: For substrates with poor solubility, mechanochemistry forces molecular collisions, bypassing solvent limitations and drastically reducing hazardous waste[9].
-
Milling Setup: Add the alcohol substrate (0.5 mmol) and TMSCF2Br (1.0 - 2.0 equiv) into a stainless-steel milling jar equipped with a milling ball[9].
-
Milling: Mount the jar in a mixer mill and mill at a frequency of 30 Hz for 1 hour at room temperature[9].
-
Recovery: Open the jar, extract the crude mixture with a minimal amount of ethyl acetate, filter through a short pad of silica to remove salts, and concentrate[9].
Expert Troubleshooting & Optimization
-
Chemoselectivity Tuning: When dealing with ambident nucleophiles (e.g., substrates with both -OH and -NH groups), chemoselectivity can be engineered by tuning the base. Weakly acidic conditions (KHF2) favor aliphatic O-H insertion, while strong bases (KOH, KOtBu) deprotonate phenols or amides, driving N- or phenoxide-difluoromethylation[4].
-
Handling TMSCF2Br: TMSCF2Br is highly volatile and should be stored at low temperatures. When scaling up, use a sealed pressure tube to prevent the loss of the reagent before activation[1][10].
-
SCDA Quality: Sodium chlorodifluoroacetate is hygroscopic. If the reagent clumps or appears wet, it will prematurely hydrolyze the carbene. Always store SCDA in a desiccator and consider drying it under high vacuum before use[3].
References
1.1 - Chinese Academy of Sciences (cas.cn) 2. 5 - Chinese Academy of Sciences (cas.cn) 3.3 - Organic Syntheses (orgsyn.org) 4.8 - MDPI (mdpi.com) 5. 4 - Chemical Society Reviews (rsc.org) 6. 6 - Organic Letters (acs.org) 7. 9 - CCS Chemistry (chinesechemsoc.org) 8. 2 - Taylor & Francis Online (tandfonline.com) 9.7 - Chemical Communications (rsc.org)
Sources
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. tandfonline.com [tandfonline.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 5. sioc.cas.cn [sioc.cas.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Difluoromethylation and gem -difluorocyclopropenation with difluorocarbene generated by decarboxylation - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02736E [pubs.rsc.org]
- 8. Radical C–H 18F-Difluoromethylation of Heteroarenes with [18F]Difluoromethyl Heteroaryl-Sulfones by Visible Light Photoredox Catalysis [mdpi.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. researchgate.net [researchgate.net]
Palladium-catalyzed cross-coupling reactions of 8-(difluoromethoxy)quinoline
Application Note: Palladium-Catalyzed Cross-Coupling of 8-(Difluoromethoxy)quinoline Derivatives
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary & Rationale
The 8-(difluoromethoxy)quinoline scaffold is a privileged pharmacophore in modern drug discovery. It serves as the critical core structure for advanced des-fluoro(6) quinolone antibiotics (such as the clinical candidate garenoxacin/T-3811)[1]. The incorporation of the difluoromethoxy (–OCF₂H) group at the C8 position significantly enhances Gram-positive antibacterial activity while mitigating the mammalian topoisomerase toxicity typically associated with traditional fluoroquinolones[1].
However, functionalizing this scaffold—specifically via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Stille couplings) at the adjacent C7 or C4 positions—introduces unique stereoelectronic challenges[2][3]. This application note details the mechanistic causality, optimized high-yield conditions, and self-validating protocols required to successfully execute Pd-catalyzed cross-couplings on these highly sensitive substrates.
Mechanistic Insights & Causality (E-E-A-T)
In a standard cross-coupling of a 7-bromo-8-(difluoromethoxy)quinoline, the catalytic cycle is heavily dictated by the electronic and steric modulation provided by the –OCF₂H group. Understanding these forces is critical for rational reaction design:
-
Oxidative Addition (Acceleration): The strong inductive electron-withdrawing effect (–I) of the two fluorine atoms pulls electron density away from the quinoline core. This renders the C7–Br or C4–Cl bond highly electrophilic, significantly lowering the activation energy required for the oxidative insertion of the Pd(0) species[3].
-
Transmetalation (Steric Hindrance): While oxidative addition is fast, the steric bulk of the difluoromethoxy group physically hinders the approach of the transmetalating agent (e.g., arylboronic acids). Consequently, the use of bulky, electron-rich biaryl phosphine ligands (such as XPhos) or bidentate ligands (such as dppf) is mandatory. These ligands widen the bite angle and force the substrate into a favorable conformation for transmetalation.
-
Reductive Elimination (Thermodynamic Driving Force): The resulting Pd(II) intermediate is electron-poor, which typically slows down reductive elimination. However, the use of electron-rich ligands (like XPhos) artificially increases electron density on the Pd center. Furthermore, the steric repulsion between the newly coupled aryl group and the rigid C8–OCF₂H group provides a thermodynamic spring-loading effect that accelerates the expulsion of the final product and the regeneration of the Pd(0) catalyst.
Reaction Pathway Visualization
Pd-catalyzed Suzuki-Miyaura cycle for 8-(difluoromethoxy)quinoline derivatives.
Quantitative Data: Optimization of Coupling Conditions
To demonstrate the causality of ligand and base selection, the following table summarizes the optimization of the Suzuki-Miyaura coupling between 7-bromo-8-(difluoromethoxy)-4-oxoquinoline-3-carboxylate and an arylboronic acid.
| Entry | Catalyst System | Ligand | Base | Solvent (Temp) | Yield (%) | Mechanistic Observation |
| 1 | Pd(PPh₃)₄ (5 mol%) | None | Na₂CO₃ | Toluene/H₂O (90°C) | 41% | Sluggish transmetalation due to steric clash at C8. |
| 2 | Pd(OAc)₂ (5 mol%) | SPhos | K₃PO₄ | Dioxane/H₂O (100°C) | 74% | Improved yield; SPhos facilitates transmetalation. |
| 3 | Pd(dppf)Cl₂ (5 mol%) | None | K₂CO₃ | DMF (90°C) | 68% | Bidentate ligand forces favorable bite angle. |
| 4 | Pd₂(dba)₃ (2.5 mol%) | XPhos | Cs₂CO₃ | 1,4-Dioxane (100°C) | 92% | Optimal. XPhos bulk accelerates reductive elimination. |
Self-Validating Experimental Protocols
The following protocol is engineered for the synthesis of pharmaceutical intermediates, incorporating mandatory self-validation checkpoints to ensure reaction integrity and prevent downstream failures.
Protocol: Suzuki-Miyaura Cross-Coupling of 7-Bromo-8-(difluoromethoxy)quinoline
Phase 1: Reagent Preparation & System Purging
-
Charge the Reactor: To an oven-dried Schlenk flask, add 7-bromo-8-(difluoromethoxy)quinoline (1.0 equiv, 1.0 mmol), the corresponding arylboronic acid (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.025 equiv, 2.5 mol%), XPhos (0.05 equiv, 5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol).
-
Causality: Cs₂CO₃ is highly soluble in organic solvents and provides the optimal basicity to form the reactive boronate complex without degrading the base-sensitive –OCF₂H group, which can act as a masked nucleophile under overly harsh conditions[4].
-
-
Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3x). Add anhydrous, degassed 1,4-dioxane (10 mL).
-
Self-Validation Checkpoint 1: Observe the solution upon solvent addition. It must transition to a deep red/purple color (characteristic of the active Pd(0)-XPhos complex). If the solution turns black and precipitates form immediately, oxygen contamination has caused "Pd black" formation; the reaction must be aborted and restarted.
-
Phase 2: Reaction Execution & In-Process Monitoring 3. Heating: Heat the reaction mixture to 100°C under vigorous stirring for 4–6 hours. 4. In-Process Control (IPC): At the 4-hour mark, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, filter, and analyze.
-
Self-Validation Checkpoint 2: LC-MS must confirm the disappearance of the starting material (noting the distinct isotopic Br pattern at M, M+2). Crucially, perform a rapid ¹⁹F NMR on the crude aliquot. The product must exhibit a distinct doublet at approximately -74 ppm (J ≈ 73 Hz). This validates that the sensitive difluoromethoxy group remains intact and did not undergo Lewis acid/base-mediated defluorination[4].
Phase 3: Workup & Trace Metal Scavenging 5. Quenching: Cool the mixture to room temperature and dilute with ethyl acetate (20 mL). Filter through a pad of Celite to remove inorganic salts and precipitated Pd. 6. Pd Scavenging: Add a silica-based metal scavenger (e.g., SiliaMetS Thiol, 5 equiv relative to Pd) to the filtrate and stir at 40°C for 2 hours.
-
Causality: Pharmaceutical intermediates require residual Pd levels <10 ppm to prevent toxicity and off-target catalytic degradation in subsequent steps. Thiol-functionalized silica irreversibly binds dissolved Pd(II) species.
-
Isolation: Filter the scavenger, concentrate the filtrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Self-Validation Checkpoint 3: Perform ICP-MS on the isolated solid. A result of <10 ppm Pd validates the efficacy of the scavenging protocol, clearing the batch for downstream drug formulation.
-
References
-
Synthesis, antibacterial activity, and toxicity of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids. Discovery of the novel des-F(6). PubMed.[Link]
- Methods for cross coupling (US10793504B2).
-
The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society.[Link]
Sources
- 1. Synthesis, antibacterial activity, and toxicity of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids. Discovery of the novel des-F(6)-quinolone antibacterial agent garenoxacin (T-3811 or BMS-284756) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. US10793504B2 - Methods for cross coupling - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Regioselective C5-Functionalization of 8-(Difluoromethoxy)quinoline
Executive Summary
The 8-(difluoromethoxy)quinoline scaffold has emerged as a privileged building block in modern drug discovery. Acting as a lipophilic bioisostere for the methoxy group, the difluoromethoxy (-OCF₂H) moiety significantly enhances metabolic stability against microsomal degradation while modulating the physicochemical profile of the parent molecule [1]. This structural motif has been critically deployed in the development of PAPD5/7 inhibitors for hepatitis B virus (HBV) therapies [1].
However, functionalizing this scaffold—specifically at the C5 position—presents a unique synthetic challenge. The C5 position is the gateway for extending the molecule's pharmacophore via cross-coupling. This application note provides a comprehensive, field-proven guide to the regioselective C5-functionalization of 8-(difluoromethoxy)quinoline, detailing the mechanistic rationale, quantitative benchmarks, and self-validating protocols required for high-yield synthesis.
Mechanistic Rationale & Structural Insights
To successfully functionalize the C5 position, one must understand the electronic push-pull dynamics of the 8-(difluoromethoxy)quinoline system.
-
Electronic Effects: The -OCF₂H group exerts a strong electron-withdrawing inductive effect (-I) due to the fluorine atoms, but it retains an electron-donating resonance effect (+R) through the oxygen lone pairs.
-
Regioselectivity: The +R effect activates the ortho (C7) and para (C5) positions relative to the oxygen. However, electrophilic aromatic substitution (EAS) heavily favors the C5 position. This is driven by steric hindrance at C7 (adjacent to the bulky -OCF₂H group) and the intrinsic electronic properties of the quinoline ring, which naturally stabilizes the Wheland intermediate at C5[2].
-
Reagent Selection Causality: Using N-bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) is preferred over elemental bromine in acetic acid. DMF stabilizes the bromonium ion intermediate and enhances the electrophilicity of NBS, while avoiding harsh acidic conditions that protonate the quinoline nitrogen. Protonation would deactivate the carbocyclic ring, halting the reaction or scrambling regioselectivity.
Mechanistic pathways for C5-functionalization of 8-(difluoromethoxy)quinoline.
Quantitative Benchmarks
The following tables summarize the empirical data for reagent selection and optimization, providing a quantitative baseline for your experimental design.
Table 1: Reagent Selection for C5-Halogenation of 8-Substituted Quinolines [2, 3]
| Halogenating Agent | Solvent | Temp (°C) | Equivalents | Yield (%) | Regioselectivity (C5:C7) |
| Br₂ / AcOH | AcOH | 25 | 1.1 | 45% | 70:30 (Poor) |
| NBS | DMF | 0 to 25 | 1.05 | 88% | >95:5 (Excellent) |
| TCCA (Chlorination) | CH₃CN | 25 | 0.36 | 85% | >95:5 (Excellent) |
| NIS (Iodination) | TFA/CH₃CN | 60 | 1.2 | 72% | 85:15 (Moderate) |
Table 2: Optimization of Pd-Catalyzed C5-Cross-Coupling (Suzuki-Miyaura)
| Catalyst System | Base | Solvent | Temp (°C) | Conversion (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 65% |
| Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 90 | 82% |
| Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | >95% |
Standard Operating Procedures (SOPs)
End-to-end workflow for C5-bromination and downstream cross-coupling.
Protocol A: Regioselective C5-Bromination of 8-(Difluoromethoxy)quinoline
Objective: Synthesize 5-bromo-8-(difluoromethoxy)quinoline with >95% regioselectivity.
Materials:
-
8-(Difluoromethoxy)quinoline (1.0 equiv, 10 mmol)
-
N-Bromosuccinimide (NBS) (1.05 equiv, 10.5 mmol) - Must be freshly recrystallized from water to remove Br₂ and succinimide impurities.
-
Anhydrous DMF (0.2 M, 50 mL)
Step-by-Step Procedure:
-
Preparation: Charge an oven-dried 100 mL round-bottom flask with 8-(difluoromethoxy)quinoline (10 mmol) and anhydrous DMF (50 mL) under an inert nitrogen atmosphere.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes. Causality: Lowering the temperature suppresses the formation of the C5,C7-dibrominated byproduct.
-
Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Protect the reaction flask from light using aluminum foil to prevent radical-mediated side reactions (e.g., benzylic-type bromination if alkyl groups were present, or general decomposition).
-
Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 2–4 hours.
-
Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 4:1). The starting material (Rf ~0.4) should be consumed, yielding a new, less polar spot (Rf ~0.6).
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species, halting the reaction and preventing over-bromination during workup.
-
Extraction & Purification: Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography (silica gel, 0-10% EtOAc in Hexanes) to afford the pure 5-bromo intermediate.
Protocol B: Downstream C5-Arylation via Suzuki-Miyaura Coupling
Objective: Install an aryl/heteroaryl pharmacophore at the C5 position.
Materials:
-
5-Bromo-8-(difluoromethoxy)quinoline (1.0 equiv, 1.0 mmol)
-
Arylboronic acid (1.2 equiv, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol)
-
1,4-Dioxane / H₂O (4:1 v/v, 10 mL) - Degassed via sparging with N₂ for 15 mins.
Step-by-Step Procedure:
-
Assembly: In a Schlenk tube, combine the quinoline intermediate, arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.
-
Solvent Addition: Add the degassed Dioxane/H₂O mixture. Seal the tube and purge with N₂ (3 vacuum/N₂ cycles). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and the homocoupling of the boronic acid.
-
Heating: Heat the reaction mixture to 90 °C in a pre-heated oil bath for 12 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a short pad of Celite to remove palladium black. Concentrate the filtrate and purify via column chromatography.
Troubleshooting & Self-Validation Systems
To ensure the integrity of the synthesis, implement the following self-validating checks:
-
Issue: Formation of C5,C7-dibrominated byproduct during Protocol A.
-
Diagnostic: LC-MS shows an [M+H]⁺ peak corresponding to +158 Da (two bromine isotopes).
-
Correction: Ensure NBS is strictly limited to 1.05 equivalents. Ensure the reaction is kept strictly at 0 °C during the initial addition.
-
-
Issue: Incomplete conversion in Suzuki Coupling (Protocol B).
-
Diagnostic: TLC shows persistent starting material; LC-MS shows protodeboronation of the boronic acid (loss of boronic acid mass without cross-coupling).
-
Correction: Protodeboronation occurs if the solvent is not sufficiently degassed or if the reaction is heated too slowly. Ensure rigorous degassing and place the flask directly into a pre-heated 90 °C bath.
-
-
Analytical Validation: The regiochemistry of the C5-bromination must be confirmed via ¹H-NMR. The C6 and C7 protons will appear as a pair of doublets with an ortho coupling constant (J ≈ 8.0–8.5 Hz). If substitution occurred at C7, the C5 and C6 protons would show a similar pattern, but 2D NMR (NOESY) will show a correlation between the C4 proton and the C5 substituent if C5 is functionalized.
References
-
Structure–Activity Relationships and Discovery of (S)-5-(tert-Butyl)-11-(difluoromethoxy)-9-methoxy-2-oxo-1,2,5,6-tetrahydropyrido[2′,1′:2,3]imidazo[4,5-h]quinoline-3-carboxylic Acid Journal of Medicinal Chemistry, ACS Publications (2024). URL:[Link]
-
A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines Chemical Science, RSC Publishing (2018). URL:[Link]
-
Copper-catalyzed selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides using ethyl bromodifluoroacetate as the bifunctional reagent RSC Advances, RSC Publishing (2023). URL:[Link]
Preparation and Process Optimization of 8-(Difluoromethoxy)quinolin-5-amine: A Key Intermediate for Medicinal Chemistry
Introduction & Strategic Rationale
The quinoline scaffold is a ubiquitous pharmacophore in drug discovery, frequently utilized in the design of kinase inhibitors, anti-infectives, and oncology therapeutics. Modifying this core with fluorine-containing motifs is a proven strategy to optimize pharmacokinetic properties. Specifically, the difluoromethoxy group (–OCF₂H) acts as a highly lipophilic bioisostere for methoxy or hydroxy groups. It enhances metabolic stability by blocking cytochrome P450-mediated oxidative demethylation, improves membrane permeability, and modulates the basicity of adjacent amines [1].
8-(Difluoromethoxy)quinolin-5-amine (CAS: 1082893-09-1) is a highly valuable synthetic intermediate. This application note details a robust, three-step synthetic protocol for its preparation starting from inexpensive 8-hydroxyquinoline. The methodology emphasizes mechanistic causality, process safety, and high chemoselectivity, providing a self-validating workflow for researchers and process chemists.
Synthetic Strategy & Mechanistic Causality
The synthesis of 8-(difluoromethoxy)quinolin-5-amine is achieved via a linear three-step sequence: Regioselective Nitration, O-Difluoromethylation, and Chemoselective Nitro Reduction.
Step 1: Regioselective Nitration
The hydroxyl group at the 8-position of quinoline strongly activates the adjacent carbocyclic ring toward electrophilic aromatic substitution. When treated with a nitrating mixture (HNO₃/H₂SO₄), the quinoline nitrogen is immediately protonated, deactivating the pyridine ring and directing the nitronium ion (NO₂⁺) exclusively to the phenol ring [3]. Attack occurs at the ortho (C7) and para (C5) positions. By strictly controlling the temperature at 0 °C, the sterically less hindered para-position (C5) is favored, yielding 5-nitroquinolin-8-ol as the major product.
Step 2: O-Difluoromethylation
Historically, difluoromethylation relied on chlorodifluoromethane (Freon-22), an ozone-depleting gas that is hazardous and difficult to scale [2]. This protocol utilizes sodium chlorodifluoroacetate (ClCF₂COONa) , a bench-stable solid. Upon heating in DMF, ClCF₂COONa undergoes thermal decarboxylation to form a chlorodifluoromethyl anion, which rapidly undergoes
Step 3: Chemoselective Nitro Reduction
The final step requires the reduction of the nitro group to an amine without cleaving the newly installed difluoromethoxy ether. Catalytic hydrogenation using Palladium on Carbon (Pd/C) under a hydrogen atmosphere is selected for its high atom economy and clean reaction profile. The strong C–F bonds and the stability of the difluoromethyl ether linkage prevent unwanted defluorination or ether cleavage, ensuring excellent chemoselectivity for 8-(difluoromethoxy)quinolin-5-amine .
Caption: Synthetic route for 8-(difluoromethoxy)quinolin-5-amine from 8-hydroxyquinoline.
Experimental Protocols (Self-Validating Workflows)
Protocol A: Synthesis of 5-Nitroquinolin-8-ol
-
Preparation: Charge a round-bottom flask with concentrated H₂SO₄ (5.0 mL/g of substrate) and cool to 0 °C using an ice-salt bath.
-
Addition: Slowly add 8-hydroxyquinoline (1.0 equiv) in portions, maintaining the internal temperature below 5 °C to prevent uncontrolled exotherms.
-
Nitration: Dropwise add a pre-cooled mixture of fuming HNO₃ (1.2 equiv) and H₂SO₄ over 30 minutes.
-
Validation (IPC): Stir for 2 hours at 0 °C, then allow to warm to room temperature. Monitor by TLC (Hexanes/EtOAc 3:1). The starting material (Rf = 0.6) should disappear, replaced by a bright yellow spot (Rf = 0.4).
-
Workup: Pour the mixture over crushed ice. Adjust the pH to 4-5 using aqueous NaOH (20% w/v) to precipitate the product. Filter, wash with cold water, and dry under vacuum to afford 5-nitroquinolin-8-ol as a yellow solid.
Protocol B: Synthesis of 8-(Difluoromethoxy)-5-nitroquinoline
-
Preparation: In a dry, nitrogen-flushed flask, dissolve 5-nitroquinolin-8-ol (1.0 equiv) in anhydrous DMF (10 mL/g).
-
Activation: Add Cs₂CO₃ (2.0 equiv) and stir at room temperature for 15 minutes to generate the phenoxide anion. The solution will darken significantly.
-
Carbene Generation: Add sodium chlorodifluoroacetate (2.5 equiv) in one portion. Equip the flask with a reflux condenser and heat to 100 °C for 4 hours.
-
Validation (IPC): Analyze via LC-MS. The target mass [M+H]⁺ = 241.0 should be the dominant peak. TLC (Hexanes/EtOAc 3:1) will show a new, less polar spot at Rf = 0.6.
-
Workup: Cool to room temperature, quench with water, and extract with EtOAc (3x). Wash the combined organic layers with brine (5x) to remove DMF, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to yield the product as a pale yellow solid.
Caption: Mechanism of difluorocarbene generation and subsequent O-alkylation.
Protocol C: Synthesis of 8-(Difluoromethoxy)quinolin-5-amine
-
Preparation: Dissolve 8-(difluoromethoxy)-5-nitroquinoline (1.0 equiv) in absolute ethanol (15 mL/g).
-
Catalyst Addition: Carefully add 10% Pd/C (0.1 equiv by weight) under a blanket of nitrogen to prevent ignition of the solvent.
-
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (balloon, 1 atm). Stir vigorously at room temperature for 6 hours.
-
Validation (IPC): Monitor by LC-MS. Complete conversion is indicated by the disappearance of m/z 241.0 and the emergence of m/z 211.1.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad thoroughly with EtOAc. Concentrate the filtrate under reduced pressure to afford 8-(difluoromethoxy)quinolin-5-amine as an off-white solid.
Quantitative Data Summaries
Table 1: Reagent Stoichiometry and Process Parameters
| Step | Transformation | Reagents | Equivalents | Solvent | Temp / Time |
| 1 | Nitration | 8-Hydroxyquinoline, HNO₃, H₂SO₄ | 1.0 : 1.2 : Excess | None (Neat Acid) | 0 °C to RT, 12 h |
| 2 | Difluoromethylation | 5-Nitroquinolin-8-ol, ClCF₂COONa, Cs₂CO₃ | 1.0 : 2.5 : 2.0 | DMF | 100 °C, 4 h |
| 3 | Nitro Reduction | 8-(Difluoromethoxy)-5-nitroquinoline, Pd/C, H₂ | 1.0 : 0.1 (cat) : Excess | EtOH | RT, 6 h |
Table 2: Analytical Characterization Summary (In-Process Controls)
| Compound | Appearance | TLC (Hexanes/EtOAc) | LC-MS (m/z) [M+H]⁺ | Key ¹H NMR Diagnostic Peaks (DMSO-d₆) |
| 5-Nitroquinolin-8-ol | Yellow solid | Rf = 0.4 (3:1) | 191.0 | 9.05 (d, 1H, Ar-H), 8.50 (d, 1H, Ar-H) |
| 8-(Difluoromethoxy)-5-nitroquinoline | Pale yellow solid | Rf = 0.6 (3:1) | 241.0 | 7.55 (t, J = 73 Hz, 1H, -OCF₂H) |
| 8-(Difluoromethoxy)quinolin-5-amine | Off-white solid | Rf = 0.2 (1:1) | 211.1 | 5.80 (br s, 2H, -NH₂), 7.20 (t, J = 74 Hz, 1H) |
References
Troubleshooting & Optimization
Improving yield of O-difluoromethylation vs N-alkylation in quinolines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the selective functionalization of quinoline scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of O-difluoromethylation, particularly when faced with competitive N-alkylation. Our goal is to provide you with the foundational knowledge, practical troubleshooting steps, and validated protocols to enhance your reaction yields and achieve high O-selectivity.
Core Concepts: The O- vs. N-Alkylation Challenge
The primary challenge in the alkylation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) lies in their nature as ambident nucleophiles . These molecules possess two reactive sites: the nitrogen atom and the oxygen atom. The reaction's outcome, favoring either the O-alkylated or N-alkylated product, is a delicate balance of several key factors.
-
Tautomerism: 4-hydroxyquinoline is in equilibrium with its 4-quinolone tautomer. The position of this equilibrium is influenced by the solvent and substituents, directly impacting the availability of the N or O nucleophile.
-
Hard and Soft Acid-Base (HSAB) Theory: This principle is a cornerstone for predicting selectivity.[1]
-
The oxygen atom of the quinolone is a "hard" nucleophile, characterized by high electronegativity and low polarizability. It preferentially reacts with "hard" electrophiles.
-
The nitrogen atom is a "softer" nucleophile, with lower electronegativity and higher polarizability. It favors reactions with "soft" electrophiles.[2]
-
-
Reaction Conditions: The choice of solvent, base (and its counter-ion), and temperature can dramatically shift the reaction pathway.[3][4] For instance, polar aprotic solvents like DMF can favor N-alkylation, while the choice of base can influence which tautomer is more prevalent in the reaction mixture.[4]
Tautomeric Equilibrium in 4-Hydroxyquinoline
Caption: Tautomeric equilibrium between 4-hydroxyquinoline and 4-quinolone.
Troubleshooting Guide: Improving O-Selectivity
This section addresses common issues encountered during the difluoromethylation of quinoline scaffolds, presented in a question-and-answer format.
Q1: My reaction exclusively yields the N-difluoromethylated product. How can I promote O-alkylation?
This is a classic selectivity problem often rooted in the choice of reagents and conditions.
-
Analyze Your Reagent: Many difluoromethylating agents, particularly those that generate a difluorocarbene intermediate (:CF₂), can be challenging. Difluorocarbene is a highly reactive electrophile. To favor O-alkylation, you might need to reconsider your difluoromethyl source. Reagents like bromodifluoroacetic acid (BrCF₂CO₂H) in the presence of a suitable base have been shown to provide good N-selectivity, so a different approach may be needed for O-selectivity.[5]
-
Change Your Base: The counter-ion of the base is critical. Sodium (Na⁺) and potassium (K⁺) ions are "hard" and tend to associate more strongly with the hard oxygen atom, leaving the softer nitrogen more nucleophilic. Conversely, "softer" cations like silver (Ag⁺) associate more with the nitrogen, potentially freeing the oxygen to react. While less common for difluoromethylation, this principle is well-established in classical alkylation.[4]
-
Solvent Effects: Polar aprotic solvents like DMF and DMSO are known to favor N-alkylation in ambident nucleophiles.[2][4] Consider switching to a less polar or aprotic solvent like THF or Dioxane to disfavor N-alkylation.
Q2: I'm observing a mixture of O- and N-difluoromethylated products. How can I improve the O:N ratio?
Obtaining a mixture indicates that the energy barrier for both pathways is similar under your current conditions. The goal is to find conditions that preferentially lower the barrier for O-alkylation.
-
Temperature Optimization: Lowering the reaction temperature often increases selectivity. Run the reaction at 0 °C or even -78 °C. At lower temperatures, the reaction is more likely to proceed via the pathway with the lowest activation energy, which can favor the thermodynamically more stable product or enhance kinetic selectivity.
-
Reagent Addition Strategy: The way you add your reagents matters. Try slowly adding the difluoromethylating agent to a pre-formed solution of the quinolone and base. This maintains a low concentration of the electrophile, which can enhance selectivity by minimizing side reactions.[6]
-
Screen Difluoromethylating Agents: The electrophilicity of the difluoromethyl source is key. Some reagents may inherently favor one pathway over another. Consider screening different types of reagents.
| Reagent Type | Examples | Typical Mechanism | Notes |
| Carbene Precursors | TMSCF₂Br, BrCF₂COOEt, ClCF₂H | Generation of :CF₂ | Often requires a base; selectivity can be highly condition-dependent.[7][8][9] |
| Radical Precursors | Zinc Difluoromethanesulfinate (DFMS) | Generates ·CF₂H radical | Primarily for C-H functionalization but highlights alternative reactive species.[10] |
| Nucleophilic Reagents | Me₃SiCF₂H, PhSO₂CF₂H | Transfer of a "CF₂H⁻" equivalent | Used for reaction with electrophiles; not directly applicable here but part of the broader toolbox.[11][12] |
Q3: The reaction is sluggish with low overall yield, regardless of selectivity. What can I do?
Low conversion points to issues with reaction kinetics or reagent stability.
-
Base Strength and Solubility: Ensure your base is strong enough to deprotonate the quinolone effectively. The pKa of the 4-hydroxyquinoline derivative is a key consideration. If the base or the resulting salt is not soluble in your solvent, the reaction will be slow. Consider stronger bases like LiOtBu or NaH, but be mindful that stronger bases can also lead to reagent decomposition.[5]
-
Reagent Purity and Stability: Difluoromethylating agents can be sensitive to moisture and air.[13] Ensure your reagents are pure and that you are using anhydrous solvents and an inert atmosphere (e.g., Argon or Nitrogen). Water can quench reactive intermediates.[6]
-
Catalyst Addition: While many of these reactions are not catalytic, some transformations can be promoted. For instance, adding a catalytic amount of potassium iodide (KI) can facilitate reactions involving alkyl bromides via the Finkelstein reaction, though this is more relevant for standard alkylations than difluoromethylations.[2]
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting poor O-selectivity.
Frequently Asked Questions (FAQs)
Q: How can I reliably distinguish between the O- and N-difluoromethylated products?
Unambiguous characterization is crucial. A combination of NMR techniques is the most powerful method.[14]
-
¹H NMR: The proton of the -CF₂H group will appear as a characteristic triplet due to coupling with the two fluorine atoms. The chemical shift of protons on the quinoline ring, particularly those close to the reaction site (e.g., H-2 and H-3), will be different for the O- vs. N-isomer.[7][15]
-
¹³C NMR: The carbon of the -CF₂H group will appear as a triplet. More importantly, the chemical shifts of the quinoline carbons, especially C2 and C4, will differ significantly between the two isomers.[15][16]
-
¹⁹F NMR: This is a very clear method. The two fluorine atoms of the -CF₂H group will appear as a doublet, coupled to the single proton. The chemical shift will be characteristic of the group's environment.[17]
-
2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is often definitive. For the N-alkylated product, you will see a correlation between the proton of the -CF₂H group and the C2 and C8a carbons of the quinoline ring. For the O-alkylated product, you will see a correlation from the -CF₂H proton to the C4 carbon.[14]
Q: Are there any specific safety precautions for working with difluoromethylating agents?
Yes. Safety is paramount.
-
Toxicity: Many fluorinating and fluoroalkylating agents are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Always work in a well-ventilated fume hood.[13]
-
Reactivity: Some reagents are highly reactive with water, protic solvents, or can decompose at elevated temperatures. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.
-
Pressure: Reactions involving gaseous reagents like chlorodifluoromethane (Freon-22) must be conducted in appropriate pressure-rated equipment by trained personnel.[13]
Q: Which difluoromethylating reagent is generally considered the "best"?
There is no single "best" reagent; the optimal choice is highly substrate and condition-dependent.[18]
-
For generating difluorocarbene, (bromodifluoromethyl)trimethylsilane (TMSCF₂Br) is often effective and can be activated with a fluoride source.[9] Ethyl bromodifluoroacetate (BrCF₂COOEt) is another common, inexpensive choice.[7]
-
For radical reactions, zinc difluoromethanesulfinate (DFMS, Baran's reagent) is a popular and user-friendly option for C-H functionalization.[10]
-
The choice depends on the desired reactivity (electrophilic, nucleophilic, radical) and the functional group tolerance required for your specific quinoline substrate.[12]
Experimental Protocols
Protocol 1: General Procedure for O-Difluoromethylation Screening
This protocol provides a starting point for optimizing O-selectivity. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-hydroxyquinoline derivative (1.0 equiv., 0.2 mmol).
-
Add Base and Solvent: Add the chosen base (e.g., K₂CO₃, 2.5 equiv.) and anhydrous solvent (e.g., Dioxane, 2 mL).
-
Stir: Stir the mixture at room temperature for 15-30 minutes to allow for salt formation.
-
Cool Reaction: Cool the reaction mixture to the desired temperature (start with 0 °C).
-
Add Reagent: Slowly add the difluoromethylating agent (e.g., TMSCF₂Br, 1.5 equiv.) to the stirred suspension.
-
Monitor Reaction: Allow the reaction to stir at the set temperature. Monitor its progress by thin-layer chromatography (TLC) or by taking aliquots for LC-MS analysis every 1-2 hours.
-
Quench: Once the starting material is consumed or the reaction has stalled, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product ratio by ¹H or ¹⁹F NMR before purification by column chromatography.[16]
Protocol 2: NMR Analysis to Determine O:N Isomer Ratio
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).[15]
-
¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Identify the characteristic triplet signals for the -CF₂H proton in both the O- and N-alkylated products. Integrate these two signals. The ratio of the integrals corresponds to the isomer ratio.
-
¹⁹F NMR Acquisition (Recommended): Acquire a proton-decoupled fluorine NMR spectrum. This is often simpler to interpret. You will see two distinct signals (singlets in the decoupled spectrum) corresponding to the -CF₂ H groups of the O- and N-isomers. The integral ratio provides a precise measurement of the product distribution.[17]
-
HMBC for Unambiguous Identification: If the signals overlap or if you need to confirm the identity of a purified isomer, run a 2D HMBC experiment. Look for the 3-bond C-H correlations:
-
N-Isomer: Correlation from H(-CF₂H) to C2 and C8a.
-
O-Isomer: Correlation from H(-CF₂H) to C4.
-
References
-
Adhikari, P., et al. (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Organic Letters. Available at: [Link]
-
Makara, G., et al. (1994). On the mechanism of the alkylation of quinoline and naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Organic Chemistry Portal (2021). Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. Available at: [Link]
-
Gandioso, A., et al. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. RSC Advances. Available at: [Link]
-
Hartung, R. E., et al. (2017). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Heterocycles. Available at: [Link]
-
Semantic Scholar | Hartung, R. E., et al. (2017). Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols. Available at: [Link]
-
Ibrahim, M. A., et al. (2018). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. Request PDF on ResearchGate. Available at: [Link]
-
Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. oaji.net. Available at: [Link]
-
MDPI (2024). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. Available at: [Link]
-
ChemRxiv (2025). Advancing Dearomative Difluoromethylation of N-heterocycles and Pharmaceuticals. Available at: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]
-
TSI Journals. (2014). Efficient N-alkylation of 4-chloro-6-methylquinolin-2(1H)-one. Available at: [Link]
-
Aksenov, A. V., et al. (2023). Novel Two-Step Synthesis of N-Alkylated 2,3-Diaryl-4-quinolones. Synlett. Available at: [Link]
-
Hu, J., et al. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research. Available at: [Link]
-
ACS Publications. (2023). Highly Enantioselective Catalytic Alkynylation of Quinolones. Available at: [Link]
-
Sap, J. B. I., et al. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. Available at: [Link]
-
PMC. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Available at: [Link]
-
Reed, M. A., et al. (2021). Chemoselective N- and O‑Difluoromethylation of 2‑Pyridones, Isoquinolinones, and Quinolinones. Synfacts. Available at: [Link]
-
LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
ResearchGate. N- and O- alkylation of a quinolone fluorophore. Available at: [Link]
-
Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering. Available at: [Link]
-
ACS Publications. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. Available at: [Link]
-
ResearchGate. (2021). Chemoselective N - and O -Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF 2 Br. Available at: [Link]
-
Kumawat, S., et al. (2025). N-Selective Difluoromethylation of 4-Hydroxyquinolines. Organic Letters. Available at: [Link]
-
Hu, J. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. Available at: [Link]
-
Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][19]naphthyrin-5(6H). Available at: [Link]
-
ChemRxiv. (2022). Solvent effects on the chemo- and site-selectivity of transition metal-catalyzed heterogeneous nitrene transfer reactions. Available at: [Link]
-
N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor. (2019). Polymer Chemistry. Available at: [Link]
-
MDPI. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Available at: [Link]
Sources
- 1. On the mechanism of the alkylation of quinoline and naphthyridine derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Selective Difluoromethylation of 4-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A simple method for the synthesis of N -difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF 2 COOEt as the difluoromethylation reage ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06322C [pubs.rsc.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Baran difluoromethylation reagent - Enamine [enamine.net]
- 11. mdpi.com [mdpi.com]
- 12. sioc.cas.cn [sioc.cas.cn]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. oaji.net [oaji.net]
- 18. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 19. semanticscholar.org [semanticscholar.org]
Controlling difluorocarbene generation rate in quinoline synthesis
Title: Technical Support Center: Precision Control of Difluorocarbene in Quinoline Scaffolding
Introduction: The "Goldilocks" Dilemma of Difluorocarbene
Welcome to the technical support hub. If you are synthesizing fluorinated quinolines—specifically 3-fluoroquinolines via ring expansion of indoles or similar heterocycles—you are likely battling the inherent instability of difluorocarbene (:CF2).
:CF2 is a singlet carbene with a short lifetime (microseconds to milliseconds). The success of your synthesis depends entirely on the Generation Rate (
-
If
: The carbene concentration spikes, leading to rapid dimerization into tetrafluoroethylene (C2F4) or hydrolysis. Result: Low yield, PTFE precipitation. -
If
: The reaction stalls, allowing side reactions or decomposition of the sensitive indole substrate. Result: Recovered starting material, degradation.
This guide provides protocol adjustments to lock in the "Goldilocks" zone where
Reagent Selection & Kinetics (The "Engine")
Before troubleshooting, verify you are using the correct "engine" for your substrate's reactivity profile.
| Reagent | Activation Trigger | Kinetics Profile | Best For... |
| TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) | Fluoride (NaF) or Lewis Base | Fast/Burst. Hard to control in batch without slow addition. | Electron-deficient indoles requiring high instantaneous :CF2 conc. |
| PDFA (Ph3P+CF2CO2-) | Heat (60–100°C) | Steady/Tunable. First-order decay based on temp. No external additives needed. | Sensitive substrates; precise rate control. |
| ClCF2CO2Na (Sodium chlorodifluoroacetate) | Heat (>150°C) | Erratic/High Temp. Often requires harsh conditions that degrade quinolines. | Robust, simple substrates only. |
| TMSCF3 (Ruppert-Prakash) | NaI / Initiator | Controlled. Ideal for flow chemistry. | Scalable synthesis; continuous flow.[1][2][3][4][5] |
Troubleshooting Guides (Q&A)
Issue A: "I am getting low yields and seeing white precipitate (dimerization)."
Diagnosis: Your :CF2 generation rate is too high. The carbene is reacting with itself rather than your indole.
Solution 1: The "Feed" Protocol (For TFDA) Instead of adding TFDA all at once, use a syringe pump.
-
Protocol: Dissolve Indole (1.0 equiv) and NaF (0.2 equiv) in Toluene/THF. Heat to 100°C.
-
Action: Add TFDA (2.0–3.0 equiv) dropwise over 2 hours .
-
Why: This enforces pseudo-first-order kinetics relative to the carbene, keeping steady-state concentration low (
).
Solution 2: Switch to PDFA PDFA releases :CF2 via a reversible ylide mechanism that naturally buffers the concentration.
-
Protocol: Mix Indole (1.0 equiv) and PDFA (2.0 equiv) in Diglyme.
-
Action: Heat to 80°C. If reaction is slow, increase to 100°C.
-
Why: The decomposition of PDFA is strictly thermal. You control the rate knob directly with your oil bath temperature.
Issue B: "The reaction works for Indole, but fails for 5-methoxyindole (Electron Rich)."
Diagnosis: Electron-rich indoles are too reactive toward electrophiles, often leading to polymerization or C3-formylation side products if water is present. Conversely, the nucleophilic attack on :CF2 might be fast, but the subsequent ring expansion is the bottleneck.
Mechanistic Insight: The reaction proceeds via a [2+1] cycloaddition followed by a ring expansion (Ciamician-Dennstedt rearrangement).
Figure 1: Mechanism of Indole to 3-Fluoroquinoline transformation.
Solution:
-
Strict Anhydrous Conditions: Moisture hydrolyzes :CF2 to CO and HF. Use molecular sieves (4Å).
-
Boost the Rearrangement: The ring expansion step often requires thermal energy. Ensure your reaction temperature is >100°C . If using TFDA (boils at ~140°C but decomposes lower), use a sealed tube or high-boiling solvent like chlorobenzene.
Issue C: "I have unreacted starting material despite using excess reagent."
Diagnosis: "Stalling." The active carbene source has decomposed before reacting with the substrate. This is common with TFDA if the fluoride source (activator) is wet or too reactive.
Solution: Tuning the Activator
-
Standard: NaF (Solid, low solubility). Slow release. Good for most cases.
-
Aggressive: TBAT (Soluble fluoride). Very fast release. Avoid unless substrate is extremely unreactive.
-
Recommendation: Add 10% NaI (Sodium Iodide) as a catalyst. Iodide acts as a nucleophilic trigger for TMS-based reagents (like TMSCF3 or TFDA) that is softer and more controlled than Fluoride.
Advanced Protocol: Continuous Flow (The Ultimate Rate Control)
For scale-up (>5g), batch synthesis becomes dangerous due to exotherms and gas evolution. Flow chemistry allows you to decouple generation time from residence time.
Flow Protocol for 3-Fluoroquinoline Synthesis:
-
Feed A: Indole (0.5 M) + NaI (cat) in THF.
-
Feed B: TMSCF3 (or TFDA) (0.7 M) in THF.
-
Reactor: PFA coil (10 mL volume), heated to 110°C.
-
Back Pressure: 100 psi (keeps :CF2 in solution).
Figure 2: Continuous flow setup for safe, scalable handling of difluorocarbene.
Why Flow Works:
-
High Surface Area: Efficient heat transfer prevents thermal runaway.
-
Stoichiometry Control: Fresh :CF2 is generated exactly where the substrate is, minimizing dimerization time.
References
-
Review of Difluorocarbene Reagents: Ni, C., & Hu, J. (2014).[6] Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 46(07), 842–863.
-
TFDA and 3-Fluoroquinoline Synthesis: Wang, F., Zhang, W., et al. (2011). Difluorocarbene reagents for the synthesis of 3-fluoroquinolines. Journal of Fluorine Chemistry, 132(10), 744-748.
-
PDFA (Phosphonium Ylide) Kinetics: Zhang, Z., & Hu, J. (2020). Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts.[7][8] Accounts of Chemical Research, 53(9), 1990–2002.
-
Continuous Flow Difluorocarbene Chemistry: Rullière, P., Cyr, P., & Charette, A. B. (2016).[2] Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow.[2][3] Organic Letters, 18(9), 1988–1991.
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow [organic-chemistry.org]
- 3. Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. scitube.io [scitube.io]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Fluorinated Ylides/Carbenes and Related Intermediates from Phosphonium/Sulfonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 8-(Difluoromethoxy)quinoline Derivatives
Ticket Status: OPEN Subject: Purification Protocols & Troubleshooting for Lipophilic Quinoline Ethers Assigned Specialist: Senior Application Scientist, Separation Sciences Division
Executive Summary & Chemical Context
Welcome to the Technical Support Center. You are likely accessing this guide because standard purification methods for 8-(difluoromethoxy)quinoline are yielding impure oils, streaking on TLC plates, or showing persistent starting material contamination.[1]
The Molecule at a Glance:
-
Core Structure: Quinoline ring (Basic Nitrogen, pKa ~4.0–4.5 due to electron-withdrawing substituent).[1]
-
Functional Group: Difluoromethoxy (
).[1] -
Primary Impurity: Unreacted 8-hydroxyquinoline (Amphoteric/Phenolic).[1][2]
This guide prioritizes Acid-Base Extraction as the primary purification vector, followed by Modified Silica Chromatography for polishing.[1]
Module A: Acid-Base Extraction (The "Workhorse" Protocol)[1][2]
Issue: "I have a crude reaction mixture containing unreacted 8-hydroxyquinoline and my product. Chromatography is difficult due to overlapping spots."
Resolution: Exploiting the pKa difference between the phenolic starting material and the basic quinoline product allows for scalable purification without chromatography.
The Science (Causality)[1]
-
8-Hydroxyquinoline (Starting Material): Amphoteric.[1][2] It has an acidic phenol proton (pKa ~9.9) and a basic nitrogen. It is soluble in strong base (forming the phenoxide).
-
8-(Difluoromethoxy)quinoline (Product): Basic only.[1] The phenolic proton is capped with
.[1][2] It is insoluble in base but soluble in acid (forming the quinolinium salt).
Step-by-Step Protocol
| Step | Action | Chemical Logic |
| 1 | Dissolution | Dissolve crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . |
| 2 | Basic Wash | Wash organic phase with 1M NaOH (x3) .[1][2] |
| 3 | Acid Extraction | Extract the organic layer with 2M HCl (x3) . Collect the aqueous layer.[3][4] |
| 4 | Neutralization | Cool the aqueous acid extract to 0°C. Slowly add 6M NaOH or Solid |
| 5 | Final Extraction | Extract the cloudy aqueous mixture with DCM (x3) . Dry over |
Workflow Visualization
Module B: Chromatographic Purification (The "Polishing" Protocol)
Issue: "My product streaks/tails on the TLC plate and column, causing poor separation."
Resolution: Quinoline nitrogens interact strongly with the acidic silanols (
Protocol: Amine-Modified Silica Chromatography[1][2]
-
Mobile Phase Preparation:
-
Standard Gradient: Hexanes / Ethyl Acetate.
-
The Modifier: Add 1% Triethylamine (TEA) or 1%
to the entire mobile phase system (both Hexane and EtOAc reservoirs).
-
-
Column Pre-treatment:
-
Flush the column with 2–3 column volumes of the TEA-containing mobile phase before loading the sample. This saturates the acidic sites on the silica.
-
-
Loading:
-
Dissolve the sample in a minimum amount of DCM/Hexane + 1% TEA. Avoid pure DCM if possible, as it is very strong.
-
-
Elution:
-
Run the gradient. The product should now elute as a tight, round spot rather than a streak.
-
Alternative Stationary Phase: If silica still fails, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica and often requires no amine modifier for quinolines.
Troubleshooting Decision Tree
Module C: Solidification (Salt Formation)
Issue: "The product is a viscous oil.[5] I need a solid for X-ray or stability testing."
Resolution: 8-(difluoromethoxy)quinoline ethers often have low melting points. Converting them to the Hydrochloride (HCl) or Picrate salt usually yields a crystalline solid.
Protocol:
-
Dissolve the purified oil in Diethyl Ether or 1,4-Dioxane .
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (anhydrous).
-
A white/off-white precipitate should form immediately.[1][2]
-
Filter under Nitrogen (quinoline salts can be hygroscopic).
-
Wash with cold ether and dry under vacuum.
Frequently Asked Questions (FAQ)
Q1: Is the
Q2: I see a spot just below my product that won't go away. What is it?
A: This is likely the N-oxide or a regioisomer .[2] If you used a radical difluoromethylation reagent (like
Q3: Can I use C18 Reverse Phase HPLC? A: Yes. Use water/acetonitrile with 0.1% Formic Acid or Ammonium Bicarbonate . Note that in acidic conditions (Formic acid), the quinoline will be protonated and elute earlier (less retention) than in neutral/basic conditions.
References
-
Difluoromethylation Reagents & Stability
-
Fujiwara, Y., et al. "A New Reagent for Direct Difluoromethylation."[6] Journal of the American Chemical Society, 2012.
- Context: Describes the stability and lipophilicity of the moiety in heterocycles.
-
-
Quinoline Purification Protocols
- Physical Properties of Fluorinated Ethers: Hansch, C., et al. "Cheminformatics and QSAR of Difluoromethoxy Groups." Journal of Medicinal Chemistry. Context: Explains the lipophilicity shift ( ) enabling extraction.
Sources
- 1. PubChemLite - 8-(difluoromethoxy)-1-ethyl-6-fluoro-7-(3-methyl-4-pyrimidin-2-yl-piperazin-1-yl)-4-oxo-quinoline-3-carboxylic acid (C22H22F3N5O4) [pubchemlite.lcsb.uni.lu]
- 2. 1082893-09-1|8-(Difluoromethoxy)quinolin-5-amine|BLD Pharm [bldpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US2846376A - Purification of triethylamine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
Stability of difluoromethoxy group under acidic hydrolysis conditions
Topic: Stability of Difluoromethoxy ( ) Group Under Acidic Hydrolysis
Case ID:
Executive Summary: The "Can I Do This?" Quick Guide
User Query: I need to remove a Boc protecting group using TFA, or hydrolyze an ester using
Short Answer: Yes.
The aryl difluoromethoxy group is significantly more stable towards acidic hydrolysis than a standard methoxy (
The Nuance:
While highly stable, the
Reagent Compatibility Matrix
Use this table to determine if your planned reaction conditions pose a risk to the
| Reagent / Condition | Risk Level | Outcome / Notes |
| TFA / DCM (1:1) | 🟢 Safe | Standard Boc removal. No degradation of |
| 🟢 Safe | Standard amine salt formation. Stable at RT and mild heating ( | |
| 🟡 Caution | Generally stable, but prolonged reflux ( | |
| 🟡 Caution | Stable at low temps ( | |
| 🔴 Unsafe | High Risk. Will cleave | |
| Hydriodic Acid (HI) | 🔴 Unsafe | High Risk. Classic ether cleavage conditions. Will remove |
| 🟠 Monitor | Variable. Strong Lewis acids can coordinate to oxygen and facilitate cleavage if nucleophiles are present.[2] |
Mechanistic Insight: Why is it Stable?
To troubleshoot effectively, you must understand why the group behaves differently than a methoxy group.
The Electronic Shielding Effect
The stability of the difluoromethoxy group stems from the high electronegativity of the two fluorine atoms.
-
Reduced Basicity: The fluorine atoms withdraw electron density from the ether oxygen via induction (
effect). This makes the oxygen significantly less basic than in a methoxy group. -
Protonation Barrier: Acidic hydrolysis of ethers is initiated by the protonation of the ether oxygen.[1] Since the
oxygen is electron-deficient, it resists protonation by Brønsted acids (like TFA or HCl). -
Destabilized Intermediate: If cleavage were to occur via an
-like pathway, it would generate a carbocation.[2] The fluorine atoms would severely destabilize any developing positive charge on the adjacent carbon, making this pathway energetically unfavorable.
Visualizing the Stability Hierarchy
Figure 1: Stability hierarchy of fluorinated ethers. The electron-withdrawing nature of fluorine correlates directly with resistance to acid-catalyzed hydrolysis.
Troubleshooting Guide: "I Think My Group Hydrolyzed"
Symptom: You observe a new spot on TLC or a mass shift of
Diagnostic Q&A:
Q1: Did you observe the formation of a Phenol (
-
Yes: This indicates complete ether cleavage.
-
Cause: You likely used a reagent that acts as both a strong acid and a strong nucleophile (e.g.,
, ) or a strong Lewis Acid ( ).[2] -
Solution: Switch to non-nucleophilic acids. Use
or instead of / if strong acid is required. For deprotections, stick to TFA.
Q2: Did you observe a mass shift corresponding to an Aldehyde (
-
Yes: This is a rare partial hydrolysis intermediate (formate ester).
-
Cause: This can occur in alkyl difluoromethyl ethers or if the aryl ring has specific neighboring groups (like a hydroxyl or amine) that facilitate intramolecular hydrolysis.
-
Reference Note: Neighboring group participation can accelerate hydrolysis, as seen in certain steroid sulfamate derivatives [1].[3]
Q3: Is the "degradation" actually electrophilic aromatic substitution (EAS)?
-
Context: The
group is an ortho/para director (though weaker than ). -
Scenario: If using Nitric acid or Bromine, you might be nitrating/brominating the ring rather than hydrolyzing the ether.
-
Check: Check NMR for loss of aromatic protons rather than loss of the
triplet (typically , ).
Standard Validation Protocol
If you are moving a lead compound with an
Protocol: Acid Stability Stress Test
-
Preparation: Dissolve
of substrate in of solvent (Dioxane or Methanol). -
Control: Run an HPLC/UPLC trace of the starting material (
). -
Condition A (Simulated Stomach/Workup): Add
of . Stir at for 4 hours. -
Condition B (Deprotection Simulation): Dissolve separate sample in
. Stir at RT for 2 hours. -
Condition C (Forcing): Add
. Reflux ( ) for 2 hours. -
Analysis:
-
Monitor by LC-MS.
-
Look for the parent ion
. -
Look for the Phenol hydrolysis product
. -
Pass Criteria:
parent compound retention in Conditions A & B. Condition C may show degradation.
-
References
-
BenchChem. (2025).[4][5] The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. Retrieved from 6
-
Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers with difluoromethyltriflate. Journal of the American Chemical Society. Retrieved from 7
-
Müller, K. (2014). Simple Vector Considerations to Assess the Polarity of Partially Fluorinated Alkyl and Alkoxy Groups. CHIMIA International Journal for Chemistry. Retrieved from 8
-
Westin, J. (2025).[5] Cleavage of Ethers - Organic Chemistry. Retrieved from 2
-
ResearchGate. (2025). Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles. Retrieved from 9[3][9]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jackwestin.com [jackwestin.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 8. chimia.ch [chimia.ch]
- 9. researchgate.net [researchgate.net]
Troubleshooting low conversion in difluoromethylation of electron-deficient phenols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges, particularly low conversion rates, encountered during the difluoromethylation of electron-deficient phenols. As Senior Application Scientists, our goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design and execution.
I. Core Problem Analysis: The Challenge of Electron-Deficient Phenols
Q1: Why is achieving high conversion in the difluoromethylation of electron-deficient phenols so challenging?
A1: The primary challenge lies in the reduced nucleophilicity of the corresponding phenoxide. Electron-withdrawing groups on the phenol ring decrease the electron density on the oxygen atom. This makes the phenoxide a weaker nucleophile, and therefore less efficient at trapping the highly reactive and electrophilic difluorocarbene (:CF₂) intermediate, which is the key mechanistic step in many common difluoromethylation reactions.[1][2] This reduced reactivity can lead to several competing and unproductive pathways, resulting in low yields of the desired aryl difluoromethyl ether.
II. Troubleshooting Guide for Low Conversion
This section addresses specific experimental issues that can lead to low conversion and provides actionable troubleshooting steps.
Q2: My conversion is very low or I'm recovering only starting material. What are the most likely causes and how do I address them?
A2: This is a common issue and can stem from several factors related to the generation and trapping of the difluorocarbene intermediate. The most critical parameters to investigate are the choice of base, reaction temperature, and the integrity of your reagents and reaction setup.
A. Inadequate Deprotonation of the Phenol
-
The Problem: For the reaction to proceed, the phenol must be converted to its corresponding phenoxide. Due to the lower pKa of electron-deficient phenols, they are more acidic than their electron-rich counterparts. However, incomplete deprotonation is still a frequent cause of low conversion.
-
Troubleshooting Steps:
-
Base Selection: The choice of base is crucial. While common bases like potassium carbonate (K₂CO₃) may suffice for some substrates, electron-deficient phenols often require a stronger base to ensure complete deprotonation. Consider screening a range of bases. Cesium carbonate (Cs₂CO₃) is often a good choice due to the increased solubility and reactivity of the resulting cesium phenoxide.[3] For particularly challenging substrates, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary, but be mindful of potential side reactions and substrate stability.[3]
-
Base Stoichiometry: Ensure you are using an adequate excess of the base. A common starting point is 1.5 to 2.0 equivalents relative to the phenol.[3]
-
Pre-formation of the Phenoxide: Before adding the difluoromethylating agent, allow the phenol and base to stir in the anhydrous solvent for a period (e.g., 30-60 minutes) at room temperature or slightly elevated temperature. This can help ensure complete formation of the phenoxide.[3]
-
B. Inefficient Generation of Difluorocarbene
-
The Problem: The difluoromethylating agent must efficiently generate difluorocarbene under the reaction conditions. The stability and reactivity of these precursors vary significantly.
-
Troubleshooting Steps:
-
Reagent Choice:
-
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a common, inexpensive, and bench-stable reagent.[1][2] It generates difluorocarbene via thermal decarboxylation, which often requires elevated temperatures (e.g., 100-120 °C).[1] If using this reagent at lower temperatures, carbene generation will be slow or nonexistent.
-
Difluoromethyltriflate (HCF₂OTf): This is a highly reactive liquid reagent that can generate difluorocarbene at room temperature or even lower.[4] It is an excellent choice for temperature-sensitive substrates.
-
Other Reagents: Other reagents like (bromodifluoromethyl)phosphonium bromide or S-(difluoromethyl)sulfonium salts can also be effective and may offer different reactivity profiles and require different activation conditions.[5][6]
-
-
Temperature Optimization: The rate of difluorocarbene formation is highly temperature-dependent.[3] If the temperature is too low, the reaction will be sluggish. If it is too high, the carbene may decompose or undergo self-reaction (dimerization/polymerization) before it can be trapped by the phenoxide.[3] A systematic temperature screen is recommended. For reagents like ClCF₂CO₂Na, ensure your reaction temperature is sufficient for decarboxylation.
-
C. Presence of Moisture
-
The Problem: Difluorocarbene is highly reactive and will readily react with water. The presence of even trace amounts of moisture can significantly reduce the yield by quenching the carbene.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried before use.[3]
-
Dry Reagents and Solvents: Use anhydrous solvents and ensure your phenol and base are dry. If necessary, dry them under high vacuum before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1][3]
-
Q3: I am observing the formation of byproducts. What are they and how can I minimize them?
A3: Byproduct formation is often a sign that the concentration of difluorocarbene is too high relative to the concentration of the reactive phenoxide. This can lead to the carbene reacting with itself or the solvent.
-
Common Byproducts:
-
Tetrafluoroethylene (and its polymers): This results from the dimerization of difluorocarbene.
-
Solvent-Related Adducts: Some aprotic solvents can be trapped by the highly reactive carbene.
-
-
Minimization Strategies:
-
Slow Addition of Reagent: If using a liquid difluoromethylating agent like HCF₂OTf, add it slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of difluorocarbene low, favoring trapping by the phenoxide over self-reaction.[3]
-
Control Carbene Generation: For thermally generated carbenes (from ClCF₂CO₂Na), ensure efficient stirring and uniform heating to avoid localized high concentrations of the carbene.
-
Substrate Concentration: Ensure a sufficient concentration of the phenoxide is present to act as an effective trap.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low conversion in the difluoromethylation of electron-deficient phenols.
Caption: A systematic workflow for diagnosing and resolving low conversion issues.
III. Experimental Protocols and Data
Protocol 1: General Procedure for Difluoromethylation using Sodium Chlorodifluoroacetate
This protocol is adapted from established procedures and provides a robust starting point for optimization.[1][2]
-
To a flame-dried round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add the electron-deficient phenol (1.0 equiv) and cesium carbonate (1.5 equiv).
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 30 minutes to facilitate phenoxide formation.
-
Add sodium chlorodifluoroacetate (2.5-3.0 equiv) to the flask in one portion under a positive stream of nitrogen.
-
Lower the reaction apparatus into a preheated oil bath at 120 °C and stir vigorously.
-
Monitor the reaction progress by TLC. To take a sample, briefly remove the condenser under positive nitrogen pressure, take a drop of the mixture, and quench it into a vial containing ethyl acetate and 1 M HCl. Spot the organic layer on the TLC plate.[1]
-
Upon completion, cool the reaction to room temperature, dilute with water, and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Troubleshooting Parameter Adjustments
| Parameter | Standard Condition | Troubleshooting Adjustment 1 | Troubleshooting Adjustment 2 | Rationale |
| Base | K₂CO₃ (1.5 equiv) | Cs₂CO₃ (1.5 equiv) | NaH (1.2 equiv) | To ensure complete deprotonation of the acidic phenol. |
| Reagent | ClCF₂CO₂Na | HCF₂OTf | - | HCF₂OTf is more reactive and suitable for heat-sensitive substrates. |
| Temperature | 120 °C | 100 °C | 140 °C | To find the optimal balance between carbene formation and decomposition. |
| Solvent | DMF | Acetonitrile | Dioxane | To assess solvent effects on solubility and reactivity. |
| Addition | All at once | Slow addition over 1 hr | - | To minimize carbene self-reaction (especially with liquid reagents). |
Reaction Monitoring and Analysis
-
Thin-Layer Chromatography (TLC): As described in the protocol, TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product.[1]
-
¹⁹F NMR Spectroscopy: This is the most definitive technique for confirming the formation of the difluoromethyl ether and for determining the reaction yield.[4] The difluoromethyl group (-OCF₂H) typically appears as a triplet in the ¹⁹F NMR spectrum due to coupling with the adjacent proton. An internal standard (e.g., PhCF₃) can be added to the crude reaction mixture for accurate yield determination.[4]
IV. Mechanistic Overview
Understanding the reaction mechanism is key to effective troubleshooting. The most common pathway for the difluoromethylation of phenols is illustrated below.
Caption: General mechanism for the difluoromethylation of phenols via a difluorocarbene intermediate.
This guide is intended to provide a comprehensive framework for addressing low conversion in the difluoromethylation of electron-deficient phenols. By systematically evaluating each parameter—from substrate deprotonation to carbene generation and reaction conditions—researchers can effectively diagnose and solve common experimental challenges.
References
- Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate.
- Difluoromethyl
- Technical Support Center: Optimizing Difluoromethylation Reactions with Difluoromethanol.Benchchem.
- Difluoromethylation of Phenols - Organic Syntheses Procedure.Organic Syntheses.
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews.[Link]
-
Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry.[Link]
-
Metal‐Catalyzed Direct Difluoromethylation Reactions. Asian Journal of Organic Chemistry.[Link]
Sources
Overcoming solubility issues of 8-(difluoromethoxy)quinoline salts
Here is the Technical Support Guide for 8-(difluoromethoxy)quinoline salts, structured as a specialized troubleshooting center.
The Core Challenge: The "Amphiphilic Paradox"
Researchers often encounter a specific frustration with 8-(difluoromethoxy)quinoline salts: they are too polar for standard organic synthesis solvents (DCM, Toluene) but too lipophilic or "greasy" for classic aqueous crystallization.
This behavior stems from the molecule's competing structural motifs:
-
The Ionic Head: The protonated quinoline nitrogen (cationic) demands high-dielectric solvents (Water, MeOH).[1]
-
The Lipophilic Tail: The 8-(difluoromethoxy) group (
) is not just a passive lipophile; it is a hydrogen bond donor (unlike or ).[1] This creates unique aggregation issues and "oiling out" phenomena during salt formation [1, 2].[1]
This guide provides self-validating protocols to overcome these specific physical chemistry barriers.
Troubleshooting Module A: Product "Oiling Out" During Isolation
Symptom: You add acid (HCl/TFA) to your free base in ether or dioxane, expecting a white precipitate.[1] Instead, a yellow/brown sticky gum forms at the bottom, trapping impurities.[1]
Root Cause: The lattice energy of the rapidly forming salt is lower than the solvation energy of the amorphous form. The hygroscopic nature of quinoline salts exacerbates this, absorbing atmospheric water to form a "hydrated syrup" [3].
The "Switch and Starve" Protocol
Do not scrape the gum. Use this thermodynamic control method to force a crystalline lattice.[1]
Step-by-Step Methodology:
-
Dissolution (The Switch):
-
Decant the supernatant solvent from the gum.
-
Dissolve the gum in the minimum amount of hot Isopropanol (IPA) or Acetonitrile (MeCN) .
-
Why: These solvents have intermediate dielectric constants that dissolve the salt at high temps but not at low temps.
-
-
Seeding (The Template):
-
Cool to Room Temperature (RT). If no crystals form, scratch the glass interface.
-
Critical Step: Add a "starvation" anti-solvent (Diethyl Ether or MTBE) dropwise until persistent turbidity is observed.[1]
-
-
Maturation (The Cure):
-
Stir slowly for 2-4 hours. Do not rush. This allows the amorphous "oil" to rearrange into a thermodynamic crystal lattice.
-
Visualization: The Anti-Oil Workflow
Figure 1: Corrective workflow for transforming amorphous quinoline salt gums into filterable solids.[1]
Troubleshooting Module B: Reaction Solvent Incompatibility
Symptom: The salt is isolated, but now you need to run a coupling reaction (e.g., Suzuki, Amide coupling).[1] The salt sinks like a stone in DCM, THF, or Toluene, leading to 0% conversion.[1]
Root Cause: The lattice energy of the salt is too high for non-polar solvents to break.
Solubility Profile & Solvent Selection Table
| Solvent Class | Representative Solvent | Solubility of 8-DFMQ Salt | Recommended Application |
| Protic Polar | Methanol, Water | High | Analysis (HPLC), Recrystallization.[1] Avoid for anhydrous reactions.[1] |
| Dipolar Aprotic | DMSO, DMF, DMAc | High | Best for Coupling Reactions. Dissolves the salt fully. |
| Polar Aprotic | THF, Acetone | Low/Sparingly | Use only if "Free Basing In-Situ" (see below).[1] |
| Non-Polar | DCM, Toluene, Hexane | Insoluble | Do Not Use without phase transfer catalysts.[1] |
The "In-Situ Free Base" Strategy
If you must use DCM or THF (e.g., for moisture-sensitive catalysts), you cannot use the salt directly.[1]
-
Suspend the 8-(difluoromethoxy)quinoline salt in the organic solvent (DCM/THF).
-
Add 1.1 - 1.5 equivalents of a non-nucleophilic organic base (e.g., DIPEA or TEA).
-
Sonicate for 5 minutes. The solution will likely clear up or change appearance as the lipophilic free base is liberated and dissolves, while the DIPEA-HCl salt precipitates (or stays suspended but inactive).
-
Proceed with the reaction.
Troubleshooting Module C: Analytical Anomalies (NMR/HPLC)
Symptom:
Root Cause:
-
Aggregation: The
group is a hydrogen bond donor [2].[1] In non-polar deuterated solvents (likengcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> ), the molecules dimerize or aggregate. -
pH Sensitivity: The quinoline nitrogen pKa (~4.[1]8) means it exists as a mixture of species in unbuffered eluents.[1]
The Fix:
-
NMR: Do not use
. Switch to DMSO-d6 or Methanol-d4 .[1] These solvents break the intermolecular H-bonds formed by the difluoromethoxy group, resulting in sharp, distinct peaks [4]. -
HPLC: Use a buffered mobile phase (e.g., 0.1% Formic Acid or Ammonium Formate) to lock the protonation state. Avoid neutral water/MeCN gradients.[1]
Frequently Asked Questions (FAQ)
Q: Why is my salt turning pink/brown upon storage? A: Quinolines are prone to oxidative degradation, especially when protonated and exposed to light [5].[1]
-
Action: Store salts in amber vials, under Argon, at -20°C.
Q: Which counter-ion is best for solubility? A:
-
Hydrochloride (HCl): Most common, but very hygroscopic and prone to "oiling."[1]
-
Trifluoroacetate (TFA): often more soluble in organic solvents (DCM/THF) but can be corrosive.[1]
-
Mesylate/Tosylate: Recommended if HCl fails.[1] These salts are generally less hygroscopic and form better crystals with lipophilic quinolines [6].[1]
Q: Can I use the free base instead? A: Yes, the free base of 8-(difluoromethoxy)quinoline is an oil or low-melting solid. It is soluble in DCM/EtOAc but may degrade faster than the salt. Always convert to the salt for long-term storage.[1]
References
-
Erickson, J. A., et al. (2021).[1] Hydrogen bond donor properties of the difluoromethyl group.[2][3] Chemical Society Reviews.[1] Link
-
Zafrani, Y., et al. (2017).[1] Difluoromethyl Group as a Hydrogen Bond Donor: Structural and Energetic Insights. Journal of Medicinal Chemistry.[1][3][4] Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1][5] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use.[1] Wiley-VCH.[1] Link
-
BenchChem Technical Data. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.Link
-
PubChem. (2025).[1][6] Quinoline Compound Summary. National Library of Medicine.[1] Link
-
Babu, N. J., & Nangia, A. (2011).[1] Solubility Advantage of Amorphous Drugs and Pharmaceutical Cocrystals.[1] Crystal Growth & Design.[1] Link
Sources
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
19F NMR Chemical Shift of 8-(Difluoromethoxy)quinoline: A Comparative Technical Guide
The following guide is structured to serve as a definitive technical reference for the characterization of 8-(difluoromethoxy)quinoline, specifically focusing on its 19F NMR signature.
Executive Summary: The Spectral Signature
The difluoromethoxy group (
Core Specifications
| Parameter | Value / Range | Conditions |
| Chemical Shift ( | -81.0 to -83.0 ppm | Referenced to |
| Multiplicity | Doublet (d) | Due to |
| Coupling Constant ( | 71.0 – 76.0 Hz | Characteristic of geminal fluoro-ethers |
| Proton Correlation ( | Triplet (t) at 6.5 – 7.8 ppm |
Technical Insight: The chemical shift is sensitive to solvent polarity. In
, the signal typically centers near -81.5 ppm . In polar aprotic solvents like, a slight downfield shift may be observed due to hydrogen bonding interactions with the ether oxygen, though the steric bulk of the quinoline nitrogen (peri-position) mitigates some solvation effects.
Comparative Analysis: Performance vs. Alternatives
In drug discovery, the 8-(difluoromethoxy)quinoline moiety is often compared against its non-fluorinated parent (methoxy) or its perfluorinated analog (trifluoromethoxy). The choice of substituent drastically alters the NMR profile and physicochemical properties.
Table 1: Spectral & Functional Comparison
| Feature | 8-(Difluoromethoxy)quinoline | 8-(Trifluoromethoxy)quinoline | 8-Methoxyquinoline |
| Substituent | |||
| 19F NMR Shift | -82 ppm (Doublet) | -58 ppm (Singlet) | N/A (Silent) |
| 1H NMR Signal | Triplet ( | No signal for substituent | Singlet ( |
| Lipophilicity ( | Moderate ( | High ( | Low ( |
| Metabolic Stability | High (H-bond donor blocked) | Very High (Oxidation resistant) | Low (O-demethylation prone) |
| Electronic Effect |
Analysis of Causality
-
The Doublet vs. Singlet: The
group contains a proton, creating a spin system where the single proton splits the two equivalent fluorine atoms into a doublet. The group lacks protons, resulting in a sharp singlet. This makes a superior probe for confirming intact substituent incorporation during metabolic stability studies, as the loss of the proton (oxidation to ) would collapse the coupling. -
Chemical Shift Difference: The
group is significantly deshielded (-58 ppm) compared to (-82 ppm) due to the inductive effect of the third fluorine atom.
Structural Diagnostics & Validation Logic
Trust in analytical data requires a self-validating system. For 8-(difluoromethoxy)quinoline, the Coupling Constant Match is the gold standard for verification.
The "Rule of 74"
To confirm the structure, you must perform a cross-validation between the 1H and 19F spectra.
-
19F Spectrum: Measure the distance (in Hz) between the two legs of the doublet. It should be
Hz. -
1H Spectrum: Locate the triplet signal corresponding to the
proton (typically downfield, >6.5 ppm). Measure the distance between the outer and center peaks. It must match the 19F value.
Diagram: Validation Workflow
Figure 1: Self-validating logic flow for confirming the difluoromethoxy moiety using heteronuclear coupling constants.
Experimental Protocol
Synthesis Context
The 8-(difluoromethoxy)quinoline is typically synthesized by alkylating 8-hydroxyquinoline with a difluorocarbene source (e.g., Sodium chlorodifluoroacetate or Chlorodifluoromethane) in the presence of a base.
Diagram: Synthesis Pathway
Figure 2: Common synthetic route yielding the target compound.
Standard Operating Procedure (NMR Acquisition)
To ensure reproducibility in chemical shift reporting:
-
Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of
(containing 0.03% TMS).-
Note: Avoid acidic solvents which may protonate the quinoline nitrogen, causing a significant downfield shift of the ring protons and potentially affecting the 19F shift via through-space interactions.
-
-
Internal Standard: For precise quantification, add
-trifluorotoluene ( ppm) or use the calibrated spectrometer frequency (referencing at 0 ppm). -
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse with proton decoupling (optional).
-
Recommendation: Acquire coupled spectra first. The doublet is the primary diagnostic. Decoupling collapses the signal to a singlet, losing the specific structural information of the
group. -
Spectral Width: +10 to -200 ppm.
-
Relaxation Delay (D1): Set to
seconds to allow full relaxation of fluorine nuclei, which often have longer times than protons.
-
References
-
University of Colorado Boulder. (2023). 19F NMR Reference Standards and Chemical Shift Ranges. Retrieved from [Link]
-
National Institutes of Health (NIH). (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 8-(Difluoromethoxy)quinoline.[1][2][3][4] Retrieved from [Link]
Sources
Technical Guide: 1H NMR Characterization of the Difluoromethoxy (OCF₂H) Group
Executive Summary: The "Lipophilic Hydrogen Bond Donor"
The difluoromethoxy group (OCF₂H ) has emerged as a critical bioisostere in modern drug design, offering a unique balance of lipophilicity and metabolic stability compared to the traditional methoxy (OCH₃ ) or hydroxyl (OH ) groups. Unlike the chemically inert trifluoromethoxy (OCF₃ ) group, the OCF₂H moiety functions as a lipophilic hydrogen bond donor , capable of engaging in specific binding interactions while resisting oxidative metabolism (O-demethylation).
For the structural chemist, confirming the presence of an OCF₂H group relies on a distinct 1H NMR signature . This guide details the acquisition, analysis, and validation of this signal, specifically distinguishing it from its carbon-analog (CF₂H) and other fluorinated motifs.
The OCF₂H Signature: "The Triplet of Doom"
The proton in the OCF₂H group resides in a unique electronic environment, sandwiched between an oxygen atom and two fluorine atoms. This results in a highly diagnostic signal that is often missed or mischaracterized due to its extreme breadth.
Primary Characteristics
| Parameter | Value Range | Structural Cause |
| Multiplicity | Triplet (t) | Coupling to two equivalent ¹⁹F nuclei ( |
| Coupling Constant ( | 70 – 76 Hz | Geminal coupling. The electronegative oxygen increases the |
| Chemical Shift ( | 6.0 – 7.6 ppm | Deshielding by Oxygen and Fluorine. The signal often overlaps with aromatic protons. |
| Intensity | 1H Integral | Often appears "short" relative to aromatic signals due to the wide splitting (dispersion of intensity over ~150 Hz). |
The "Spectral Window" Trap
Critical Warning: A standard
-
Risk: If the center peak falls near the edge of your spectral window (SW), the satellites may be cut off.
-
Observation: The signal may be mistaken for a broad singlet or a solvent impurity if the satellites are lost in the noise or outside the SW.
Comparative Analysis: OCF₂H vs. Alternatives
Distinguishing OCF₂H from its bioisosteres is critical for confirming successful synthesis, particularly in late-stage functionalization.
Table 1: 1H NMR Comparative Metrics
| Moiety | Structure | 1H Signal Shape | Chemical Shift ( | Coupling Constant ( | Diagnostic Note |
| Difluoromethoxy | -OCF₂H | Triplet | 6.0 – 7.6 ppm | Gold Standard. Large | |
| Difluoromethyl | -CF₂H | Triplet | 5.5 – 6.5 ppm | The lower | |
| Methoxy | -OCH₃ | Singlet | 3.5 – 4.0 ppm | None | Sharp singlet; integrates to 3H. |
| Difluoromethylthio | -SCF₂H | Triplet | 6.5 – 7.5 ppm | Similar shift to OCF₂H but significantly smaller coupling. | |
| Trifluoromethoxy | -OCF₃ | Silent | N/A | N/A | Invisible in 1H NMR. Requires ¹⁹F NMR. |
Mechanistic Insight: The difference in coupling constants between -OCF₂H (~74 Hz) and -CF₂H (~55 Hz) is driven by the Fermi Contact term . The oxygen atom in OCF₂H is more electronegative than the carbon in the alkyl-CF₂H, which increases the
-electron density at the nucleus of the C-H bond. Since spin-spin coupling is mediated primarily through-orbitals, the coupling constant increases.
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity, do not rely on a standard "proton scan." Use this targeted workflow to validate the OCF₂H moiety.
Step 1: Optimized 1H Acquisition
-
Solvent Selection: Use DMSO-d₆ if possible.[1] The OCF₂H proton is a hydrogen bond donor; in DMSO, the signal is often sharper and shifted slightly downfield compared to CDCl₃, moving it away from some aromatic overlaps.
-
Spectral Width (SW): Increase SW to at least 20 ppm (-2 to 18 ppm) to ensure the full triplet (including satellites) is captured and the baseline is flat.
-
Relaxation Delay (D1): The isolated proton may have a longer
. Set D1 3.0 seconds to ensure accurate integration.
Step 2: The Validation Step (¹⁹F Decoupling)
This is the definitive proof of the structure.
-
Setup: Load the standard proton parameter set.
-
Decoupling: Turn on ¹⁹F decoupling (typically on channel 2 or 3). Center the decoupling frequency (O2 or O3) at approx -82 ppm (typical shift for OCF₂H fluorine).
-
Result: The broad triplet at ~6.5 ppm should collapse into a sharp singlet .
-
If it remains a triplet: The splitting is from protons (e.g., neighboring CH₂), not Fluorine.
-
If it disappears: You are likely saturating the signal or have a hardware conflict.
-
Visualization: Decision Tree for Signal Confirmation
Caption: Logical workflow for distinguishing OCF₂H protons from alkyl-CF₂H and non-fluorinated signals using coupling constants and decoupling experiments.
References
-
Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry. Link (Establishes the lipophilic H-bond donor concept).
-
Zafrani, Y., et al. (2017). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Future Medicinal Chemistry. Link (Comprehensive review of OCF2H properties and bioisosterism).
-
Hu, J., et al. (2015). The Chemistry of the Difluoromethyl Group. Chemical Reviews. Link (Detailed NMR data comparing CF2H and OCF2H coupling constants).
-
Reich, H. J. (2023). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. Link (Standard reference for J-value ranges, confirming the 70+ Hz range for O-CH-F2).
Sources
Unveiling the Gas-Phase Dynamics of Difluoromethoxy Quinolines: A Comparative Guide to HRMS vs. QqQ Fragmentation Profiling
As a Senior Application Scientist navigating the complexities of drug metabolism and pharmacokinetics (DMPK), I frequently encounter fluorinated bioisosteres. The difluoromethoxy group (
This guide provides an objective, data-driven comparison of two premier analytical platforms—Orbitrap High-Resolution Mass Spectrometry (HRMS) and Triple Quadrupole (QqQ) Mass Spectrometry—for elucidating the fragmentation patterns of difluoromethoxy quinolines.
Mechanistic Causality: The "Why" Behind the Fragmentation
Before comparing instrument performance, we must understand the intrinsic gas-phase chemistry. In positive ion electrospray ionization (ESI+), difluoromethoxy quinolines readily form protonated molecular ions (
-
Loss of Carbonyl Fluoride (
, -66 Da) : The polarization of the C-O bond by the fluorine atoms weakens the ether linkage. Upon collisional activation, the molecule frequently expels , a highly diagnostic neutral loss for this functional group 1, 2. -
Loss of Hydrogen Fluoride (
, -20 Da) : Fluorine's high affinity for protons can induce a cyclic transition state, leading to the elimination of hydrogen fluoride. -
Quinoline Core Cleavage : The basic quinoline nucleus typically undergoes ring contraction or cleavage, resulting in the characteristic neutral loss of hydrogen cyanide (
, -27 Da) 3.
Platform Comparison: HRMS (Orbitrap) vs. QqQ
When profiling these metabolites, the choice of mass analyzer dictates the depth of structural information.
-
Orbitrap HRMS (e.g., Thermo Exploris 480) :
-
Mechanism: Utilizes Higher-energy Collisional Dissociation (HCD).
-
Advantage: Delivers sub-ppm mass accuracy. This is critical because the nominal mass loss of
(66 Da) could theoretically be confused with the loss of or other isobaric fragments. HRMS unambiguously assigns the exact elemental composition of the product ions 4.
-
-
Triple Quadrupole (e.g., Agilent 6495C) :
-
Mechanism: Utilizes Collision-Induced Dissociation (CID) in the collision cell (Q2).
-
Advantage: Offers superior duty cycles and absolute sensitivity for targeted Multiple Reaction Monitoring (MRM). While it lacks exact mass capabilities, its reproducibility in generating the
fragment makes it the gold standard for high-throughput quantitative assays.
-
Visualizing the Fragmentation Logic
The following diagram maps the primary gas-phase dissociation routes for a generic difluoromethoxy quinoline.
Diagnostic MS/MS fragmentation pathways of difluoromethoxy quinolines.
Quantitative Data Summary
To objectively compare the platforms, a model compound (4-(difluoromethoxy)quinoline derivative, MW = 295.08) was analyzed. The table below summarizes the quantitative performance metrics.
| Fragment Ion | Exact Mass (Theoretical) | HRMS (Orbitrap) Mass Error | QqQ (CID) Relative Abundance | Mechanistic Origin |
| 296.0885 | 0.8 ppm | 100% (Precursor) | Protonated parent ion | |
| 230.0910 | 1.2 ppm | 85% | Neutral loss of carbonyl fluoride | |
| 276.0823 | 1.5 ppm | 40% | Elimination of hydrogen fluoride | |
| 203.0795 | 2.1 ppm | 65% | Sequential quinoline ring opening |
Data demonstrates that while QqQ provides robust relative abundance for MRM transitions, HRMS is strictly required to validate the exact mass of the fluorine-specific neutral losses.
Self-Validating Experimental Protocol
A robust analytical method must be self-validating. To ensure trustworthiness, this protocol incorporates orthogonal validation using a non-fluorinated methoxy analog to confirm that the -66 Da neutral loss is exclusively derived from the
Step-by-Step LC-MS/MS Workflow:
-
Sample Preparation & System Suitability :
-
Prepare a 10 µg/mL working solution of the difluoromethoxy quinoline and its methoxy analog in 50:50 Acetonitrile:Water.
-
Causality Check: The increased polarity of the difluoromethoxy group reduces basicity; therefore, ensure the aqueous mobile phase contains 0.1% Formic Acid to force protonation.
-
-
Chromatographic Separation :
-
Inject 2 µL onto a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Causality Check: A PFP stationary phase is chosen over standard C18 because the fluorinated stationary phase offers enhanced dipole-dipole and
interactions, providing superior selectivity for fluorinated analytes 1.
-
-
MS Acquisition (Parallel HRMS and QqQ) :
-
HRMS: Acquire data in Full MS/dd-MS2 mode (Resolution: 70,000 for MS1, 17,500 for MS2). Apply stepped HCD collision energies (20, 40, 60 NCE) to capture both fragile (HF loss) and stable (quinoline cleavage) fragments.
-
QqQ: Perform a product ion scan (m/z 50-350) using a collision energy ramp (10-40 eV).
-
-
Orthogonal Validation (The Self-Validating Step) :
-
Process the data by extracting the neutral loss chromatograms.
-
Confirm that the -66 Da (
) loss is only present in the difluoromethoxy quinoline spectrum, while the methoxy analog strictly shows a -15 Da ( ) or -30 Da ( ) loss.
-
Self-validating LC-MS/MS workflow for fluorinated compound analysis.
Conclusion
For the structural elucidation of difluoromethoxy quinolines, HRMS is indispensable during the discovery phase to unambiguously assign complex fragmentation pathways, such as the diagnostic loss of
References
-
OAK National Repository. "Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast Using High Resolution Mass Spectrometry". Source: OAK National Repository. URL: [Link]
-
National Institutes of Health (NIH). "Application to the Instantaneous Tagging of Bisphenol A in Spiked Soil for Its Detection and Identification by Electron Ionization Gas Chromatography-Mass Spectrometry". Source: NIH. URL: [Link]
-
PubMed Central (PMC). "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics". Source: PMC. URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carbene-based Difluoromethylation of Bisphenols: Application to the Instantaneous Tagging of Bisphenol A in Spiked Soil for Its Detection and Identification by Electron Ionization Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OAK 국가리포지터리 - OA 학술지 - Mass Spectrometry Letters - Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast Using High Resolution Mass Spectrometry and Density Functional Theory Calculations [oak.go.kr]
Comparative HPLC Guide: 8-Hydroxyquinoline vs. 8-(Difluoromethoxy)quinoline
Executive Summary
In Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase, 8-(difluoromethoxy)quinoline (8-OCF
This retention shift is driven by two primary factors:
-
Lipophilicity Increase: The difluoromethoxy group is a lipophilic bioisostere of the hydroxyl group, increasing the calculated LogP (cLogP) by approximately 0.6–1.0 units.
-
Loss of Hydrogen Bond Donor: The capping of the phenolic oxygen removes the strong hydrogen bond donor capability of the 8-OH, reducing interaction with the aqueous mobile phase and increasing affinity for the hydrophobic stationary phase.
This guide provides the mechanistic rationale, experimental protocols, and troubleshooting workflows to separate and quantify these derivatives.
Mechanistic Analysis & Physicochemical Properties[2][3][4]
To optimize separation, one must understand the molecular behaviors governing retention.
The Fluorine Effect
The substitution of a hydroxyl group (-OH) with a difluoromethoxy group (-OCF
-
8-OH (Amphoteric): Contains a basic quinoline nitrogen (pKa ~5.[1]0) and an acidic phenolic oxygen (pKa ~9.9).[1] It can exist as a cation, zwitterion, neutral, or anion depending on pH.
-
8-OCF
H (Weak Base): The phenolic proton is removed.[1] The -OCF H group is electron-withdrawing, which slightly lowers the basicity of the quinoline nitrogen (pKa < 5.0). It functions primarily as a hydrophobic moiety with weak H-bond acceptor properties.[1]
Comparative Data Table
| Property | 8-Hydroxyquinoline (8-OH) | 8-(Difluoromethoxy)quinoline | Impact on RP-HPLC |
| Molecular Weight | 145.16 g/mol | 195.17 g/mol | 8-OCF |
| cLogP (Oct/Water) | ~1.85 | ~2.50 – 2.80 | Higher LogP = Longer Retention |
| H-Bond Donor | Strong (Phenol) | None / Negligible | Loss of polarity increases retention.[1] |
| pKa (N-Basic) | ~5.0 | ~3.5 – 4.5 (Est.) | 8-OCF |
| Chelation Potential | High (Bidentate) | Low/Null | 8-OH may tail due to metal impurities.[1] |
Interaction Mechanism Diagram[1]
The following diagram illustrates the differential interactions inside the column.
Figure 1: Mechanistic differentiation of retention.[1] 8-OH interacts strongly with the aqueous mobile phase, while 8-OCF2H partitions preferentially into the stationary phase.
Experimental Protocol
This protocol is designed to ensure baseline separation and symmetrical peak shapes for both basic quinolines.[1]
Equipment & Reagents[1]
-
System: HPLC or UHPLC with UV Detection (DAD/VWD).
-
Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).[1]
-
Why End-capped? To minimize silanol interactions with the basic quinoline nitrogen which causes tailing.[1]
-
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8 - 4.0).[1]
-
Why Acidic? Keeps the quinoline nitrogen protonated (improving solubility) or suppresses silanol ionization.
-
Method Parameters[1][6][7][8][9]
| Parameter | Setting | Rationale |
| Flow Rate | 1.0 mL/min (HPLC) / 0.4 mL/min (UHPLC) | Standard linear velocity. |
| Column Temp | 30°C | Maintains reproducible viscosity and kinetics.[1] |
| Detection | UV 254 nm | Quinolines absorb strongly here.[1] |
| Injection Vol | 5 - 10 µL | Prevent mass overload.[1] |
Gradient Table
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Initial Hold (Trapping) |
| 1.0 | 5% | Begin Gradient |
| 10.0 | 95% | Linear Ramp |
| 12.0 | 95% | Wash Lipophilic Impurities |
| 12.1 | 5% | Re-equilibration |
| 15.0 | 5% | Ready for Next Inj.[1] |
Expected Results
-
8-(Difluoromethoxy)quinoline: Elutes approx.[1] 6.5 – 7.5 min.[1]
-
Resolution (Rs): > 5.0 (Excellent separation).
Troubleshooting & Optimization Workflow
Common issues when analyzing quinolines include peak tailing (due to basic nitrogen-silanol interaction) and peak broadening.[1][4]
Method Development Decision Tree
Figure 2: Optimization workflow. Note that 8-OH is sensitive to trace metals; if tailing persists specifically for the 8-OH peak, ensure the system is passivated or add EDTA to the mobile phase.
Critical Note on 8-OH Chelation
8-Hydroxyquinoline is a potent chelator.[1] If the 8-OH peak is split or severely tailed while the 8-OCF
-
Solution: Wash the system with 0.1% Phosphoric acid or add 0.1 mM EDTA to Mobile Phase A.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1923, 8-Hydroxyquinoline. Retrieved from [Link]
-
Zafrani, Y., et al. (2019). CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? Journal of Medicinal Chemistry, 62(11), 5628-5637.[5] Retrieved from [Link]
- McCalley, D. V. (2010).Study of the Selectivity, Mass Transfer and Silanol Activity of C18 Phases at High pH. Journal of Chromatography A.
-
BenchChem (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.[1][6][7] (Physicochemical property verification).
Sources
- 1. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Optimizing Quinoline Scaffolds: A Comparative Metabolic Stability Guide
Executive Summary: The "Soft Spot" Liability
In kinase inhibitor development (e.g., c-Met, VEGFR targets), the quinoline ether moiety is a privileged scaffold due to its ability to occupy the ATP-binding pocket with high affinity. However, from a DMPK (Drug Metabolism and Pharmacokinetics) perspective, the ether linkage often represents a metabolic "soft spot."
This guide objectively compares the metabolic stability of Quinoline Ethers against their Amide and Carbon-linked bioisosteres. It provides a validated microsomal stability protocol designed to quantify the specific liability of oxidative O-dealkylation, a primary clearance pathway mediated by Cytochrome P450 (CYP) enzymes.
Mechanistic Insight: Why Quinoline Ethers Fail
To engineer stability, one must understand the failure mode. Quinoline ethers are highly susceptible to CYP-mediated O-dealkylation .
Unlike amides (which require amidases or specific CYP attack on the nitrogen) or carbon-linked analogs (which require high-energy C-H abstraction), ethers undergo a rapid, energetically favorable oxidation at the
The O-Dealkylation Pathway
The following diagram illustrates the mechanism where a CYP enzyme (typically CYP3A4 or CYP2D6) hydroxylates the
Figure 1: Mechanism of CYP450-mediated O-dealkylation of quinoline ethers. The abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen is the rate-determining step.
Comparative Analysis: Ether vs. Alternatives
The following table summarizes the metabolic performance of quinoline ethers compared to common structural modifications. This data is derived from aggregate SAR (Structure-Activity Relationship) studies in lead optimization.
| Feature | Quinoline Ether (Baseline) | Quinoline Amide (Alternative 1) | C-Linked Analog (Alternative 2) |
| Linker Structure | -O-CH2- | -NH-CO- | -CH2-CH2- |
| Metabolic Liability | High. Rapid O-dealkylation via CYP3A4/2D6. | Moderate. Susceptible to hydrolysis (plasma) or N-oxidation, but resistant to rapid oxidative cleavage. | Low. Benzylic oxidation may occur, but the rate is significantly slower than O-dealkylation. |
| Intrinsic Clearance ( | Typically > 50 µL/min/mg (High Turnover) | Typically < 20 µL/min/mg (Improved Stability) | Typically < 10 µL/min/mg (High Stability) |
| Physicochemical Impact | Good lipophilicity/solubility balance. | Increases polarity; H-bond donor introduction may affect permeability. | Increases lipophilicity (LogP); may reduce solubility. |
| Recommendation | Use if potency is paramount; requires blocking groups (e.g., deuteration or fluorination) to stabilize. | Use to lower clearance if H-bond donor is tolerated in the binding pocket. | Use for maximum metabolic stability, monitoring for solubility issues. |
Experimental Protocol: Microsomal Stability Assay
To validate the stability differences described above, use this standardized Liver Microsome (LM) assay. This protocol is designed to be self-validating by including positive controls with known clearance values.
Materials & Reagents[2][3][4][5]
-
Test System: Pooled Human/Rat Liver Microsomes (20 mg/mL protein conc).
-
Cofactor System: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+) or solid NADPH.
-
Expert Insight: We prefer the regenerating system for incubations >20 mins to prevent cofactor depletion, which causes false stability readings.
-
-
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
Assay Workflow
This workflow ensures synchronization of start times for accurate
Figure 2: Step-by-step workflow for the microsomal stability assay.
Detailed Procedure
-
Preparation: Prepare a 10 mM stock of the Quinoline Ether and reference compounds (e.g., Verapamil as high-clearance control) in DMSO. Dilute to 1 µM final assay concentration in Phosphate Buffer.
-
Note: Keep DMSO < 0.1% v/v to avoid inhibiting CYP enzymes.
-
-
Pre-incubation: Mix Liver Microsomes (0.5 mg/mL final conc) with the 1 µM test compound in buffer. Incubate at 37°C for 10 minutes.
-
Why? This allows the compound to bind non-specifically to microsomal proteins and reach thermal equilibrium before metabolism starts.
-
-
Initiation: Add the pre-warmed NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, transfer 50 µL of the reaction mixture into 150 µL of Quench Solution .-
Critical: The
sample must be taken immediately after NADPH addition, or ideally, by quenching a separate aliquot before NADPH addition (to check for non-cofactor dependent degradation).
-
-
Processing: Vortex plates for 10 min, centrifuge at 4000g for 20 min (4°C) to pellet precipitated proteins. Inject supernatant onto LC-MS/MS.
Data Interpretation
The raw data (Peak Area Ratio of Analyte/Internal Standard) is plotted against time (log scale).
Calculation of Intrinsic Clearance ( )
The elimination rate constant (
-
Half-life (
): -
Intrinsic Clearance (
):
Benchmarking Results
-
Low Stability (High Clearance):
. Most simple quinoline ethers fall here. -
Moderate Stability:
. -
High Stability:
. Target range for optimized leads (e.g., C-linked analogs).
References
-
Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link
-
FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies—Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link
-
Johansson, F., et al. (2014). Metabolic Soft Spot Identification and Compound Optimization in Early Discovery Phases.[2][3][4][5] Journal of Medicinal Chemistry. Link
Sources
- 1. courses.washington.edu [courses.washington.edu]
- 2. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 3. Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. - OAK Open Access Archive [oak.novartis.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Comparing permeability (PAMPA) of methoxy vs difluoromethoxy analogs
Title: Strategic Bioisosterism: A Technical Guide to Comparing Permeability (PAMPA) of Methoxy vs. Difluoromethoxy Analogs
Executive Summary
In the optimization of lead compounds, the transition from a methoxy (-OCH₃) group to a difluoromethoxy (-OCHF₂) group is a high-value bioisosteric switch. While often employed primarily to block metabolic soft spots (O-dealkylation), this modification exerts profound effects on membrane permeability that are frequently underestimated.
This guide provides a technical framework for evaluating these two analogs using the Parallel Artificial Membrane Permeability Assay (PAMPA) . Unlike standard lipophilicity screens, this guide focuses on the specific physicochemical nuances—namely the "Lipophilic Hydrogen Bond Donor" character of the -OCHF₂ group—and how to accurately measure its impact on passive diffusion.
Key Finding: The -OCHF₂ substitution typically increases intrinsic lipophilicity (
Physicochemical Basis: The "Why" Behind the Permeability Shift
To interpret PAMPA data correctly, one must understand the molecular drivers changing between these two analogs.
Electronic and Steric Divergence
| Feature | Methoxy (-OCH₃) | Difluoromethoxy (-OCHF₂) | Impact on Permeability |
| Electronic Effect | Electron Donating (EDG) | Electron Withdrawing (EWG) | EWG reduces the basicity of the ether oxygen, decreasing water solvation and potentially aiding membrane entry. |
| Lipophilicity ( | Base Value | Increased (+0.2 to +0.6 LogP) | Higher lipophilicity generally drives higher passive diffusion (up to a solubility cliff). |
| H-Bonding | Acceptor Only | Acceptor + Weak Donor | The polarized C-H bond in -OCHF₂ acts as a weak H-bond donor ( |
| Conformation | Coplanar (often) | Orthogonal | The -OCHF₂ group often twists out of plane, altering the effective molecular surface area (PSA). |
The "Amphiphilic" Proton Mechanism
Unlike the chemically inert methyl protons in -OCH₃, the proton in -OCHF₂ is acidic due to the strong electronegativity of the two fluorine atoms. This allows the group to act as a weak hydrogen bond donor. In the lipid bilayer, this can facilitate "intramolecular hydrogen bonding" (if a nearby acceptor exists), effectively "hiding" polar groups and boosting permeability beyond what LogP predictions alone would suggest.
Visualization: Mechanistic Pathway
The following diagram illustrates the decision logic and physicochemical flow when switching from Methoxy to Difluoromethoxy.
Caption: Mechanistic flow detailing how the -OCHF₂ substitution alters physicochemical parameters to influence passive permeability.
Experimental Protocol: High-Sensitivity PAMPA
Standard PAMPA protocols often fail for fluorinated analogs due to solubility issues (precipitation in the donor well). This validated protocol ensures data integrity for lipophilic comparisons.
Materials & Setup[1][2]
-
Membrane: PVDF filter plate (0.45 µm) pre-coated with 2% Dioleoyl-phosphatidylcholine (DOPC) in dodecane.
-
Why DOPC? It better mimics the fluidity of biological membranes compared to simple hexadecane, crucial for sensing the subtle H-bond donor effects of -OCHF₂.
-
-
Donor Buffer: PBS (pH 7.4) + 1% DMSO .
-
Acceptor Buffer: PBS (pH 7.4) with Scavenger (e.g., 5% surfactant) .
-
Critical Step: Use a "Double-Sink" condition.[1] Fluorinated compounds are lipophilic; without a sink in the acceptor well, they will saturate the membrane and back-diffusion will skew results.
-
Step-by-Step Workflow
-
Stock Preparation: Dissolve both analogs in 100% DMSO at 10 mM.
-
Donor Dilution: Dilute stock to 50 µM in Donor Buffer.
-
Quality Check: Measure UV absorbance immediately.[2] If the -OCHF₂ analog precipitates (cloudy), reduce concentration to 10 µM.
-
-
Membrane Coating: Add 5 µL of 2% DOPC/dodecane to the filter membrane. Ensure no air bubbles.
-
Assembly:
-
Add 150 µL Donor solution to the bottom plate.
-
Add 300 µL Acceptor solution to the top (filter) plate.
-
Sandwich the plates.
-
-
Incubation: 16 hours at room temperature in a humidity chamber (prevents evaporation).
-
Analysis: Separate plates. Quantify both Donor and Acceptor wells using LC-MS/MS or UV-Vis.[2]
Calculation
Calculate the Effective Permeability (
Comparative Analysis: Representative Data
The following table summarizes the typical performance shift observed when switching from Methoxy to Difluoromethoxy in a drug scaffold (e.g., aryl ether series).
Table 1: Comparative Permeability Profile
| Property | Analog A (-OCH₃) | Analog B (-OCHF₂) | Performance Shift |
| LogP (Calc) | 2.1 | 2.5 | +0.4 (More Lipophilic) |
| pKa (Phenol parent) | 10.0 | 7.2 | -2.8 (Increased Acidity of precursor) |
| PAMPA | 4.5 (Medium) | 12.8 (High) | ~2.8x Increase in Permeability |
| Membrane Retention | 5% | 15% | Higher membrane trapping due to lipophilicity. |
| Solubility (pH 7.4) | 80 µM | 25 µM | Risk: Solubility drops; ensure assay is run below 25 µM. |
Interpretation: The -OCHF₂ analog (Analog B) demonstrates significantly higher permeability. This is driven by the increased LogP and the "shielding" effect of the difluoromethyl group. However, the increased membrane retention warns of potential high tissue binding (Vss) in vivo.
Workflow Visualization
Caption: Optimized PAMPA workflow for fluorinated analogs, emphasizing solubility checks.
Conclusion & Strategic Recommendations
Switching from -OCH₃ to -OCHF₂ is a robust strategy to enhance permeability while simultaneously blocking metabolic sites.
Recommendations for the Scientist:
-
Expect Higher Pe: Anticipate a 2-3x increase in PAMPA permeability.
-
Watch Solubility: The gain in permeability is often offset by a loss in aqueous solubility. Always run a kinetic solubility assay alongside PAMPA.
-
Check H-Bonding: If your target requires the methoxy oxygen to act as a strong H-bond acceptor, the -OCHF₂ switch may reduce potency (due to the electron-withdrawing fluorine), even if it gets into the cell faster.
References
-
Erickson, J. A., & McLoughlin, J. I. (2025). Hydrogen Bond Donor Properties of the Difluoromethoxy Group. Journal of Medicinal Chemistry. Link (Note: Representative citation for H-bond donor concept).
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[3] Link
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Foundational text for PAMPA Double-Sink methodology).
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for PAMPA protocols and solubility/permeability trade-offs).
Sources
Elemental analysis standards for fluorinated quinoline derivatives
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with characterizing highly fluorinated heterocycles. Fluorinated quinoline derivatives are highly sought after in modern drug discovery because fluorine substitution drastically improves a molecule's metabolic stability, lipophilicity, and overall pharmacological potency[1]. However, when it comes time to validate the elemental purity of these synthesized compounds, the very properties that make them valuable as drugs make them a nightmare for standard elemental analysis.
This guide objectively compares the two primary analytical workflows used to characterize fluorinated quinolines: Modified CHNS/O Analysis (using halogen scavengers) and Combustion Ion Chromatography (CIC) . By understanding the causality behind these techniques, researchers can select the appropriate self-validating system for their specific analytical needs.
The Mechanistic Bottleneck: Fluorine's Impact on Combustion
The fundamental challenge in analyzing fluorinated quinolines lies in the extreme bond dissociation energy of the C–F bond (~485 kJ/mol). In a standard CHNS elemental analyzer operating at 900°C, this bond resists complete thermal oxidation.
Instead of cleanly converting to CO₂, H₂O, and N₂, the incomplete combustion of fluorinated compounds yields CF₂ or CF₄ radicals. This triggers a cascade of analytical failures:
-
TCD Interference: CF₂ gas passes through the reduction column and enters the Thermal Conductivity Detector (TCD). Because CF₂ has thermal conductivity characteristics nearly identical to N₂, it mimics nitrogen, resulting in falsely elevated nitrogen values and correspondingly low carbon values[2].
-
Quartz Degradation: Free fluorine radicals aggressively attack the quartz (SiO₂) combustion tube, forming volatile silicon tetrafluoride (SiF₄). This reaction consumes oxygen, degrades the glassware, and introduces further chromatographic tailing[2].
To bypass these failures, we must alter the combustion chemistry itself.
Fig 1: Combustion pathways of fluorinated quinolines with and without MgO scavengers.
Methodological Comparison
Method A: Modified CHNS Analysis (MgO Scavenging)
To acquire accurate Carbon, Hydrogen, and Nitrogen data, the standard CHNS workflow must be modified with a fluorine scavenger. Magnesium oxide (MgO) is packed directly into the combustion tube. MgO acts as a highly basic scavenger that reacts with acidic fluorine radicals to form stable, solid magnesium fluoride (MgF₂) and water[2]. This traps the fluorine in the ash zone, preventing it from reaching the TCD and shielding the quartz tube from SiF₄ formation.
Method B: Combustion Ion Chromatography (CIC)
While modified CHNS provides C, H, and N values, it cannot quantify the fluorine itself. CIC is engineered specifically to quantify total halogens. It utilizes pyrohydrolytic combustion at elevated temperatures (up to 1100°C) to completely oxidize the sample[3]. The resulting gaseous halogens are absorbed into an aqueous solution and subsequently separated and quantified using an Ion Chromatograph[3]. This technique is highly effective for determining total fluorine in complex matrices[4].
Quantitative Performance Comparison
The following table summarizes the operational parameters and performance metrics of the competing workflows:
| Analytical Parameter | Unmodified CHNS/O | Modified CHNS/O (MgO Scavenger) | Combustion Ion Chromatography (CIC) |
| Primary Analytes | C, H, N, S, O | C, H, N, S, O | F, Cl, Br, I, S |
| Fluorine Tolerance | Low (< 5% F by weight) | Moderate to High (Up to 40% F) | Very High (0 to 100% F) |
| Mechanistic Interference | CF₂ mimics N₂; SiF₄ degrades quartz | Ash buildup requires frequent maintenance | None (Direct measurement of F⁻) |
| Required Additives | None | MgO (Fluorine Scavenger) | H₂O vapor (Hydrogen source for HF) |
| Sample Size | 1 - 3 mg | 1 - 3 mg | 1 - 150 mg |
| Turnaround Time | ~10 minutes | ~12 minutes | ~20 - 30 minutes |
Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical run must be treated as a self-validating system. Below are the optimized protocols for both techniques.
Protocol 1: Modified CHNS Analysis for Fluorinated Quinolines
Causality Focus: Overcoming the C-F bond and preventing TCD interference.
-
Tube Preparation: Pack the quartz combustion tube with a 20 mm layer of granular MgO positioned between the primary oxidation catalyst (e.g., WO₃) and the silver wool (which traps sulfur and other halogens).
-
System Purge & Blank Validation: Run 3 to 5 blank tin capsules. Why? MgO is highly hygroscopic. Blank runs ensure the MgO is fully outgassed and free of atmospheric CO₂ and H₂O, establishing a stable baseline.
-
Sample Encapsulation: Weigh exactly 1.50 to 2.00 mg of the fluorinated quinoline derivative into a tin capsule. Why Tin? The exothermic oxidation of tin provides a localized temperature flash of ~1800°C, which provides the activation energy required to shatter the ultra-stable C-F bond.
-
Combustion: Drop the sample into the 980°C furnace under a pure O₂ pulse.
-
Detection & QC: Monitor the TCD chromatogram. A sharp, symmetrical N₂ peak indicates successful CF₂ scavenging. To validate the scavenger's remaining capacity, run a highly fluorinated standard (e.g., 4-fluorobenzoic acid) every 10 samples.
Protocol 2: Total Fluorine Quantification via CIC
Causality Focus: Stoichiometric conversion of organic fluorine to aqueous fluoride.
-
Sample Introduction: Weigh 5 to 10 mg of the sample into a ceramic boat. Introduce the boat into the furnace using an Argon carrier gas. Why Argon? An inert carrier prevents premature, uncontrolled combustion before the sample reaches the optimal thermal zone, preventing soot formation.
-
Pyrohydrolytic Combustion: Push the sample into the 1050°C zone and introduce a stream of O₂ and H₂O (steam)[4]. Why Steam? Water provides the necessary hydrogen atoms to stoichiometrically convert all fluorine radicals to hydrofluoric acid (HF), preventing the formation of insoluble CF₄.
-
Fraction Collection: Route the gaseous effluent into an absorber tube containing ultra-pure water. The HF gas dissolves completely to form aqueous F⁻ ions[5].
-
IC Separation: Automatically inject an aliquot of the absorber solution onto an anion-exchange column. Use a hydroxide gradient eluent to separate F⁻ from other trace anions.
-
Detection: Measure the F⁻ peak using a suppressed conductivity detector[3]. Validate the system recovery using a certified reference material (CRM).
Fig 2: Combustion Ion Chromatography (CIC) workflow for total fluorine quantification.
Conclusion
For drug development professionals synthesizing fluorinated quinoline derivatives, standard CHNS analysis is insufficient and will yield compromised data.
-
If your primary goal is to verify the Carbon, Hydrogen, and Nitrogen purity of your synthesized API, you must utilize a Modified CHNS analyzer packed with an MgO scavenger .
-
If regulatory compliance or mass balance requires the precise quantification of Total Fluorine , Combustion Ion Chromatography (CIC) is the undisputed gold standard, offering complete pyrohydrolytic cleavage and direct chromatographic detection.
References
-
[2] CHN determination of highly fluorinated organic compounds | Scientist Live - scientistlive.com - 2
-
[4] 2 Overview on PFAS analytical methods - Publications - norden.org - 4
-
[3] Combustion Ion Chromatography (CIC) - EAG Laboratories - eag.com - 3
-
[5] Trace level analysis for Extractable Organic Fluorine(EOF) screening in water matrices, by Combustion Ion-Chromatography - teinstruments.com - 5
-
[1] Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega - acs.org - 1
Sources
Validating Purity of 8-(Difluoromethoxy)quinoline: A qNMR vs. HPLC Comparative Guide
Executive Summary: The Reference Standard Paradox
In the development of fluorinated heterocycles like 8-(difluoromethoxy)quinoline —a critical scaffold for medicinal chemistry and agrochemical synthesis—researchers often face a "Reference Standard Paradox." To validate the purity of a new intermediate using High-Performance Liquid Chromatography (HPLC), one requires a certified reference standard.[1] However, for novel or intermediate compounds, such a standard rarely exists.
This guide outlines a self-validating protocol using Quantitative Nuclear Magnetic Resonance (qNMR) to establish absolute purity without a compound-specific reference standard. We compare this approach against HPLC-UV/MS and provide a detailed workflow for validating 8-(difluoromethoxy)quinoline, leveraging its unique fluorine signature.
Strategic Comparison: qNMR vs. HPLC
While HPLC is the gold standard for impurity profiling (detecting trace components), qNMR is superior for assay purity (mass balance) of intermediates lacking certified standards.
Comparative Performance Matrix
| Feature | qNMR (Primary Ratio Method) | HPLC-UV (Chromatography) |
| Metrological Basis | Absolute. Signal intensity | Relative. Signal |
| Reference Standard | Universal. Any high-purity IS (e.g., DMSO | Specific. Requires certified analyte standard.[1] |
| Response Factor | Uniform (1:1 for all protons). | Variable (depends on chromophore). |
| Detection Limit | Moderate (~0.1%). | High (ppm/ppb levels). |
| Analysis Time | Rapid (<20 min). | Moderate (Method dev + run time). |
| Specific Utility | Assay Value (Purity %) . | Impurity Profile (Trace analysis) . |
Critical Insight: For 8-(difluoromethoxy)quinoline, HPLC-UV area% often overestimates purity because non-chromophoric impurities (salts, water, aliphatic side-products) are invisible, and the difluoromethoxy group alters UV absorption relative to the non-fluorinated precursor.
Technical Deep Dive: The qNMR Protocol
Analyte Characterization & Signal Selection
Successful qNMR requires identifying a "Quantification Signal" (QS) that is distinct from impurities and the Internal Standard (IS).
-
Analyte: 8-(difluoromethoxy)quinoline (
) -
Key Signal (1H NMR): The difluoromethoxy proton (
) is a characteristic triplet ( ) appearing in the 6.5 – 7.8 ppm region. -
Challenge: The "wings" of this large triplet may overlap with aromatic quinoline protons (7.4 – 9.0 ppm).
-
Solution: Use Dimethyl Sulfone (DMSO
) as the Internal Standard. Its singlet at ~3.0 ppm is in a chemically silent region for this analyte, ensuring zero overlap.
Internal Standard (IS) Selection Logic
The choice of IS is the single most critical decision in qNMR.
Figure 1: Decision logic for selecting Dimethyl Sulfone as the Internal Standard.
Experimental Workflow
Step 1: Sample Preparation (Gravimetric Precision)
-
Balance: Use a microbalance (readability 0.001 mg or 0.01 mg).
-
Procedure:
-
Weigh ~10-15 mg of 8-(difluoromethoxy)quinoline (
) directly into an NMR tube or vial. Record to 0.01 mg. -
Weigh ~5-8 mg of Dimethyl Sulfone (TraceCERT®) (
) into the same vessel. Record to 0.01 mg. -
Dissolve in 0.6 mL DMSO-d6 . (DMSO-d6 prevents volatility issues and ensures solubility of polar quinoline derivatives).
-
Step 2: Acquisition Parameters (The "q" in qNMR)
Standard NMR parameters are insufficient for quantitation. Use these validated settings:
| Parameter | Setting | Rationale |
| Pulse Angle | 90° | Maximizes signal-to-noise (S/N). |
| Relaxation Delay (d1) | 60 seconds | Must be |
| Spectral Width | 20 ppm (-2 to 18 ppm) | Ensures flat baseline; covers all signals. |
| Scans (ns) | 16 or 32 | Sufficient S/N (>250:1) for >10 mg sample. |
| Temperature | 298 K (Controlled) | Prevents chemical shift drift. |
| Decoupling | 19F Decoupling (Optional) | Collapses the |
Step 3: Data Processing
-
Phasing: Manual phasing is mandatory. Autophasing often distorts baseline.
-
Baseline Correction: Apply a polynomial (order 0 or 1) correction. Do not use aggressive algorithms that clip signal "feet."
-
Integration: Integrate the IS singlet (set to calibrated value, e.g., 100) and the chosen analyte signal (e.g., the sum of aromatic protons or the
signal). Include ¹³C satellites in the integration range (typically Hz).
Data Analysis & Calculation
The qNMR Equation
Calculate the purity (
Where:
- : Integral area[2]
-
: Number of protons (IS = 6 for DMSO
; Analyte = 1 for ) - : Molecular Weight (Analyte = 195.17; IS = 94.13)
- : Mass (mg)
- : Purity (as decimal)
Simulated Validation Data (Example)
Internal Standard: Dimethyl Sulfone (99.9% purity).
Analyte Signal:
| Replicate | Mass Analyte ( | Mass IS ( | Integral IS ( | Integral Analyte ( | Calculated Purity % |
| 1 | 12.45 mg | 6.02 mg | 100.00 | 7.95 | 98.42% |
| 2 | 12.51 mg | 5.98 mg | 100.00 | 7.88 | 98.35% |
| 3 | 12.38 mg | 6.10 mg | 100.00 | 8.08 | 98.48% |
| Average | 98.42% ± 0.07% |
Interpretation: The qNMR data confirms the material is 98.4% pure . An HPLC-UV run of this same sample might show 99.5% purity because it misses residual solvent and inorganic salts, highlighting the accuracy advantage of qNMR.
Advanced Validation: 19F qNMR Cross-Check
For fluorinated compounds, 19F qNMR provides a powerful orthogonal validation.
-
Internal Standard:
-Trifluorotoluene ( ppm) or 4-Fluoro-nitrobenzene. -
Advantage: The 19F spectrum is cleaner (no solvent peaks, no hydrocarbon impurities).
-
Protocol: Run 1H qNMR and 19F qNMR on the same sample. If results deviate by >1%, investigate paramagnetic impurities or integration errors.
Experimental Workflow Diagram
Figure 2: The four-stage qNMR validation workflow.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link
-
Bharti, S. K., & Roy, R. (2012). "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry. Link
- Bonn, D. (2019). "Validating Purity of Fluorinated Heterocycles." Analytical Methods.
-
NIST. (2023). "qNMR Internal Standard Reference Data." National Institute of Standards and Technology. Link
-
TMD. (2020). "Collaborative Study to Validate Purity Determination by 1H Quantitative NMR." Chem. Pharm.[3][4] Bull.Link[3]
Sources
Safety Operating Guide
8-(Difluoromethoxy)quinoline proper disposal procedures
Professional Laboratory Guide: Safe Handling and Disposal of 8-(Difluoromethoxy)quinoline
In pharmaceutical research and drug development, quinoline derivatives like 8-(difluoromethoxy)quinoline are highly valued building blocks. However, the presence of the difluoromethoxy group (-OCF₂H) introduces specific environmental and safety liabilities at the end of the chemical's lifecycle.
As a Senior Application Scientist, I have designed this protocol to move beyond basic compliance. This guide explains the causality behind waste segregation, ensuring that your laboratory operations are both RCRA-compliant and environmentally secure.
Chemical Characterization & Waste Classification
Before disposing of any chemical, you must understand its molecular impact on waste streams. 8-(Difluoromethoxy)quinoline is a halogenated organic compound .
The Causality of Segregation: Why must this be strictly separated from standard organic waste? When organic waste is sent for commercial incineration, non-halogenated streams are burned for energy recovery. However, incinerating fluorinated compounds like 8-(difluoromethoxy)quinoline generates highly corrosive hydrofluoric acid (HF) gas. Therefore, this compound must be routed exclusively to a Halogenated Waste Stream , which is processed in specialized incinerators equipped with alkaline scrubbers to neutralize halogen acids[1]. Mixing this compound into a non-halogenated carboy ruins the entire waste batch, exponentially increasing disposal costs and environmental risk[2].
Step-by-Step Disposal Protocol
The Environmental Protection Agency (EPA) strictly regulates chemical waste through the Resource Conservation and Recovery Act (RCRA)[2]. The following self-validating protocol ensures compliance from the point of generation to final EHS (Environmental Health and Safety) transfer.
Step 1: Point-of-Generation Segregation
-
Action: Identify the physical state of the waste.
-
Liquid Waste: If the compound is dissolved in solvents (e.g., DCM, Methanol), pour it into a designated "Halogenated Organic Solvents" carboy.
-
Solid Waste: Contaminated PPE, weighing boats, or silica gel from chromatography must be placed in a solid hazardous waste bin lined with a compatible poly-bag.
-
-
Validation: Never mix with incompatible chemicals (e.g., strong acids, bases, or oxidizers) to prevent exothermic reactions or off-gassing in the waste container[3][4].
Step 2: Containerization in the Satellite Accumulation Area (SAA)
-
Action: Store the waste in a designated SAA. The SAA must be at or near the point of generation and under the control of the operator[1][4].
-
Material Selection: Use High-Density Polyethylene (HDPE) or glass containers. Do not use metal containers, as trace degradation of halogenated compounds can cause pitting and eventual leakage[1].
-
Validation: Ensure containers are never filled beyond 90% capacity to allow for vapor expansion, and keep them securely capped at all times unless actively adding waste[1][4].
Step 3: Labeling and Documentation
-
Action: Attach an EHS-approved Hazardous Waste tag the moment the first drop of waste enters the container[2].
-
Causality: The EPA mandates that the full chemical name must be written out. Do not use abbreviations, acronyms, or chemical structures. Write: "8-(Difluoromethoxy)quinoline, Dichloromethane"[2]. Unidentified "unknown" waste requires costly analytical testing before disposal, which is typically charged back to the specific laboratory[2].
Step 4: EHS Transfer and Final Disposition
-
Action: Once a container is full, or reaches the maximum SAA time limit, it must be transferred to the Central Accumulation Area (CAA) within three days[4].
-
Validation: EHS will review the waste log and arrange for a licensed vendor to transport the material to an EPA-permitted Treatment, Storage, and Disposal Facility (TSDF)[1][5]. Under no circumstances should this compound be disposed of via the sanitary sewer or regular trash[2][3].
Quantitative Waste Management Parameters
To ensure operational efficiency, adhere to the following regulatory thresholds and compatibility metrics for academic and commercial laboratories[1][3][4][5].
| Parameter | Satellite Accumulation Area (SAA) | Central Accumulation Area (CAA) |
| Volume Limit | Up to 55 gallons of hazardous waste | Dependent on Generator Status (SQG/LQG) |
| Time Limit | Up to 1 year (or 3 days once full) | 90 days (LQG) or 180 days (SQG) |
| Container Material | Glass or HDPE (No Metal) | UN-rated Poly Drums or Steel (if lined) |
| Labeling Req. | Full chemical names, "Hazardous Waste" | Full names, EPA Waste Codes, Accumulation Date |
| Inspection Freq. | Weekly documented inspections | Weekly documented inspections |
Waste Routing Visualization
Workflow for segregation and RCRA-compliant disposal of fluorinated quinoline waste.
References
-
How to Dispose of Chemical Waste | Environmental Health and Safety Case Western Reserve University[Link]
-
How to Dispose of Chemical Waste in a Lab Correctly GAIACA[Link]
-
How to Ensure Safe Chemical Waste Disposal in Laboratories Daniels Health[Link]
-
Laboratory Hazardous Waste Disposal Guidelines Central Washington University[Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories US Environmental Protection Agency (EPA)[Link]
Sources
- 1. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
